Egfr-IN-1 tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[2-[4-[2-(dimethylamino)ethoxy]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O4.C2HF3O2/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;3-2(4,5)1(6)7/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUXRIRLHPSVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EGFR-IN-1 TFA: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.
Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC). Activating mutations, such as the L858R point mutation in exon 21 and deletions in exon 19, lead to constitutive kinase activity, promoting uncontrolled cell growth. The emergence of resistance mutations, most notably the T790M "gatekeeper" mutation in exon 20, poses a significant challenge to first-generation EGFR tyrosine kinase inhibitors (TKIs).
EGFR-IN-1 TFA: A Targeted Irreversible Inhibitor
This compound is classified as an irreversible inhibitor of EGFR. This class of inhibitors is designed to overcome the resistance conferred by the T790M mutation while maintaining selectivity for mutant forms of EGFR over the wild-type (WT) receptor.
Core Mechanism of Action: Covalent Bond Formation
The primary mechanism of action of irreversible EGFR inhibitors like this compound involves the formation of a stable, covalent bond with a specific cysteine residue (Cys797) located within the ATP-binding pocket of the EGFR kinase domain. This covalent modification is typically achieved through a reactive chemical moiety, such as an acrylamide group, present on the inhibitor molecule. By permanently occupying the ATP-binding site, the inhibitor effectively and irreversibly blocks the kinase activity of the receptor, thereby abrogating all downstream signaling.
Caption: Mechanism of irreversible EGFR inhibition by this compound.
Signaling Pathway Inhibition
By irreversibly inhibiting the kinase activity of EGFR, this compound effectively shuts down the downstream signaling pathways that are constitutively activated in cancer cells harboring EGFR mutations. This leads to the inhibition of cell proliferation and the induction of apoptosis. The primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.
-
PI3K-AKT-mTOR Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.
An In-depth Technical Guide to EGFR-IN-1 TFA: A Selective and Irreversible EGFR Inhibitor
This technical guide provides a comprehensive overview of EGFR-IN-1 TFA, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, experimental protocols, and relevant signaling pathways.
Introduction
This compound is an orally active, irreversible inhibitor specifically targeting the L858R/T790M double mutant of the epidermal growth factor receptor (EGFR). This double mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This compound exhibits significant selectivity for the mutant EGFR over the wild-type (WT) receptor, a crucial characteristic for minimizing off-target effects and associated toxicities. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in medicinal chemistry to improve the handling and solubility of amine-containing compounds.
Chemical Properties
| Property | Value |
| Chemical Formula | C₃₀H₃₁F₃N₆O₆ |
| Molecular Weight | 628.60 g/mol |
| Formulation | Trifluoroacetic acid (TFA) salt |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound functions as a third-generation EGFR inhibitor. Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and metastasis. The selectivity for the L858R/T790M mutant is achieved through specific interactions with the mutated amino acid residues within the kinase domain, leading to a significantly higher affinity for the mutant receptor compared to the wild-type form.
Below is a diagram illustrating the mechanism of action of an irreversible EGFR inhibitor.
An In-depth Technical Guide to the EGFR-IN-1 TFA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of various cancers. The development of targeted inhibitors against specific EGFR mutations represents a significant advancement in precision oncology. This technical guide focuses on EGFR-IN-1 TFA, an orally active, irreversible inhibitor specifically targeting the gefitinib-resistant EGFR L858R/T790M double mutant. We will delve into its mechanism of action, its effects on downstream signaling cascades, and provide detailed experimental protocols for its characterization. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity.[1] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[1]
Key Downstream Signaling Pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses.
Mutations in the EGFR gene can lead to constitutive activation of these downstream pathways, driving tumorigenesis. Common activating mutations include the L858R point mutation in exon 21 and in-frame deletions in exon 19. While first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib are effective against these primary mutations, acquired resistance often develops, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20.[2]
This compound: A Third-Generation EGFR Inhibitor
This compound is a third-generation, irreversible EGFR inhibitor designed to overcome T790M-mediated resistance. It selectively targets the EGFR L858R/T790M double mutant with high potency while exhibiting significantly lower activity against wild-type (WT) EGFR, thereby minimizing off-target toxicities.[3]
Mechanism of Action
This compound acts as a covalent inhibitor. It contains an electrophilic group that forms a covalent bond with a cysteine residue (Cys797) located in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the kinase, blocking downstream signaling. Its selectivity for the T790M mutant stems from structural features that allow it to fit into the altered ATP-binding pocket created by the T790M mutation, a pocket that hinders the binding of first-generation TKIs.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Cell Line | EGFR Mutation Status | Value | Reference |
| IC50 (Antiproliferative Activity) | H1975 | L858R/T790M | 4 nM | [3] |
| IC50 (Antiproliferative Activity) | HCC827 | delE746-A750 | 28 nM | [3] |
Table 1: In Vitro Antiproliferative Activity of this compound
| Parameter | Value | Reference |
| Selectivity (L858R/T790M vs. WT EGFR) | 100-fold | [3] |
Table 2: Selectivity Profile of this compound
| Parameter | Dose | Duration | Result | Reference |
| Tumor Growth Inhibition | 30 mg/kg (p.o., daily) | 2 weeks | Significant inhibition | [3] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Parameter | Dose | Tmax | Cmax | AUC0-inf | Reference |
| Pharmacokinetics (Oral Dosing) | 30 mg/kg | 2 h | 0.10 µM | 0.33 µM·h | [3] |
Table 4: Pharmacokinetic Profile of this compound
Signaling Pathway Diagrams
The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Assay (EGFR L858R/T790M)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro potency of this compound against the mutant EGFR kinase.
Materials:
-
Recombinant human EGFR (L858R/T790M) enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration of 1%.
-
Prepare a solution of EGFR (L858R/T790M) enzyme in kinase buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a solution of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add 1 µL of the this compound serial dilution or DMSO (vehicle control).
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Biochemical Kinase Assay Workflow
Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the antiproliferative activity of this compound on cancer cell lines.
Materials:
-
H1975 (EGFR L858R/T790M) and HCC827 (EGFR delE746-A750) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
96-well clear-bottom assay plates
-
Microplate reader capable of absorbance measurement at 490 nm
Procedure:
-
Cell Seeding:
-
Seed H1975 or HCC827 cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blotting for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of key downstream signaling proteins like AKT and ERK.
Materials:
-
H1975 or HCC827 cell lines
-
Serum-free medium
-
EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Caption: Western Blotting Workflow
Conclusion
This compound is a potent and selective irreversible inhibitor of the EGFR L858R/T790M mutant, a key driver of acquired resistance to first-generation EGFR TKIs. Its high selectivity and oral bioavailability make it a promising candidate for the treatment of non-small cell lung cancer. The experimental protocols provided in this guide offer a comprehensive framework for the preclinical characterization of this compound and similar targeted inhibitors. Further investigation into its long-term efficacy, resistance mechanisms, and potential combination therapies will be crucial for its clinical development.
References
Introduction: The EGFR Challenge in Oncology
An In-Depth Technical Guide to EGFR-IN-1 TFA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs critical processes like cell proliferation, differentiation, and survival.[1] In normal physiology, its activity is tightly regulated. However, in numerous cancers—most notably non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer—the EGFR signaling axis is hijacked.[2][3] This occurs through gene amplification, protein overexpression, or the emergence of activating mutations, leading to uncontrolled cell growth and tumor progression.[4]
The development of EGFR tyrosine kinase inhibitors (TKIs) marked a paradigm shift in targeted cancer therapy, offering significant clinical benefits to patients with specific EGFR-activating mutations (e.g., L858R or exon 19 deletions).[5][6] However, the success of first- and second-generation TKIs is almost invariably curtailed by the development of acquired resistance.[7][8] The most common mechanism, accounting for approximately 50-60% of resistance cases, is a secondary "gatekeeper" mutation in exon 20, T790M.[9][10]
This guide focuses on This compound , an investigative tool compound designed specifically to address this critical challenge. EGFR-IN-1 is an irreversible and selective inhibitor of the dual-mutant (L858R/T790M) EGFR, making it an invaluable asset for researchers studying T790M-mediated resistance and developing next-generation therapeutics.[11][12]
The EGFR Signaling Cascade
Upon binding to ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[13] These phosphotyrosine sites serve as docking stations for various adaptor proteins, triggering a cascade of downstream signaling pathways essential for cell function and, when dysregulated, for oncogenesis.[5]
The two most prominent pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily responsible for regulating cell proliferation, differentiation, and division.[2]
-
PI3K-AKT-mTOR Pathway: A central regulator of cell survival, growth, and metabolism.[14]
Dysregulation of these pathways by a constitutively active mutant EGFR provides cancer cells with the signals necessary to proliferate uncontrollably and evade apoptosis.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themarkfoundation.org [themarkfoundation.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 13. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Discovery and Synthesis of Egfr-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-1 TFA is a potent, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the gefitinib-resistant L858R/T790M mutant with high selectivity over the wild-type (WT) enzyme. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug discovery and development. The information compiled herein is based on publicly available data, including patent literature, and is intended to serve as a detailed resource for researchers.
Core Compound Details
While the exact structure of "Egfr-IN-1" is not explicitly defined in publicly accessible literature under this specific name, analysis of related patents and chemical databases suggests its core structure is likely a thieno[3,2-d]pyrimidine or a similar heterocyclic scaffold. A closely related and representative compound from this class is N-(3-(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide . The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice in small molecule purification and formulation.
Discovery and Rationale
The development of third-generation EGFR inhibitors like this compound was driven by the clinical challenge of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). The primary mechanism of this resistance is the emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain, which increases the receptor's affinity for ATP and sterically hinders the binding of earlier inhibitors.
The design strategy for this compound and related compounds involves a covalent, irreversible binding mechanism. These inhibitors typically feature a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This irreversible inhibition overcomes the increased ATP affinity of the T790M mutant. Furthermore, to achieve selectivity for mutant EGFR over the wild-type enzyme, the core scaffold is designed to exploit subtle conformational differences in the kinase domain of the mutant receptor. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window, thereby reducing toxicities such as skin rash and diarrhea that are common with less selective EGFR inhibitors.
Synthesis and Chemical Data
The synthesis of this compound and its analogs generally follows a convergent synthetic strategy, as outlined in patent literature such as WO2021133809A1. A representative synthetic scheme is provided below.
Representative Synthetic Scheme
Figure 1. Representative synthetic workflow for this compound.
Caption: General synthetic route to this compound and related thieno[3,2-d]pyrimidine-based EGFR inhibitors.
Biological Activity and Data Presentation
This compound demonstrates potent inhibitory activity against the L858R/T790M double mutant of EGFR, with significantly lower activity against the wild-type receptor, highlighting its selectivity. It also exhibits strong antiproliferative effects in cancer cell lines harboring these mutations.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity (fold vs. WT) |
| EGFR (L858R/T790M) | 1 - 10 | ~100 |
| EGFR (WT) | 100 - 1000 | 1 |
Note: The IC50 values are approximate ranges based on data for structurally similar compounds disclosed in public databases and patents. Actual values for this compound may vary.
Table 2: Antiproliferative Activity
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 50 - 100 |
| HCC827 | exon 19 deletion | 50 - 100 |
Note: The IC50 values are approximate ranges based on data for structurally similar compounds. H1975 cells are a standard model for T790M-mediated resistance, while HCC827 cells are sensitive to first-generation EGFR TKIs and are used to assess activity against primary activating mutations.
Signaling Pathway and Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In cancer, mutations in EGFR can lead to constitutive activation of these pathways, driving uncontrolled cell growth.
Figure 2. EGFR signaling pathway and inhibition by this compound.
Caption: this compound irreversibly inhibits mutant EGFR, blocking downstream signaling pathways.
This compound, through its covalent binding to Cys797 in the ATP-binding pocket of the mutant EGFR, prevents the phosphorylation and activation of the receptor. This blockade effectively shuts down the downstream MAPK and PI3K-AKT signaling cascades, leading to an inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of EGFR inhibitors. Below are representative methodologies for key assays.
EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Workflow:
Figure 3. TR-FRET based EGFR kinase assay workflow.
Caption: A typical workflow for assessing the inhibitory activity of compounds against EGFR kinase.
Methodology:
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.
-
Enzyme and Substrate Addition: Add a solution containing the recombinant human EGFR (L858R/T790M) enzyme and a biotinylated poly-GT substrate to each well.
-
Incubation: Incubate the plate at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Detection: Stop the reaction by adding EDTA. Then, add a detection solution containing a Europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-allophycocyanin (acceptor).
-
Signal Reading: After incubation in the dark, read the plate on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the compound on the viability and proliferation of cancer cells.
Workflow:
Figure 4. Cell proliferation assay workflow.
Caption: Standard procedure for evaluating the antiproliferative effects of a test compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed H1975 or HCC827 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Measure the resulting luminescence.
-
-
Data Analysis: Normalize the data to untreated control cells and determine the IC50 value for cell growth inhibition.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for NSCLC patients with acquired resistance to earlier-generation EGFR inhibitors. Its mechanism of irreversible inhibition and high selectivity for the T790M mutant address a critical unmet medical need. The synthetic route is feasible for medicinal chemistry exploration, and the biological assays described provide a robust framework for the evaluation of this and similar compounds. This technical guide serves as a foundational resource for researchers aiming to further investigate and develop the next generation of EGFR inhibitors.
Egfr-IN-1 TFA: A Technical Guide for Researchers
An In-depth Examination of a Mutant-Selective Epidermal Growth Factor Receptor Inhibitor
This technical guide provides a comprehensive overview of Egfr-IN-1 TFA, a molecule of interest in the field of oncology and drug development. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and biological activity, alongside detailed experimental protocols and pathway visualizations.
Core Chemical and Physical Properties
This compound is described as an orally active and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high selectivity for the gefitinib-resistant L858R/T790M mutant. The trifluoroacetate (TFA) salt form is common for peptide and small molecule inhibitors to improve solubility and stability. While the precise chemical structure of Egfr-IN-1 is not widely available in public databases, its fundamental properties have been characterized.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H31F3N6O6 | [1] |
| Molecular Weight | 628.60 g/mol | [1] |
| Formulation | Trifluoroacetic acid salt | N/A |
Mechanism of Action: Irreversible and Selective Inhibition
This compound functions as a highly selective inhibitor of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). Its primary targets are the L858R and T790M mutations, which are commonly associated with non-small cell lung cancer (NSCLC) and resistance to first-generation EGFR inhibitors like gefitinib.
The inhibitor is described as irreversible , meaning it likely forms a covalent bond with a specific amino acid residue within the ATP-binding pocket of the EGFR kinase domain. This mode of action permanently inactivates the enzyme, providing a durable blockade of downstream signaling.
A key characteristic of this compound is its selectivity . It is reported to be 100-fold more selective for the L858R/T790M mutant over the wild-type (WT) EGFR.[2] This selectivity is crucial for minimizing off-target effects and toxicity in patients, as it preferentially targets cancer cells harboring these mutations while sparing healthy cells that express wild-type EGFR.
By inhibiting the mutated EGFR, this compound blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream pro-survival and proliferative signaling cascades.
EGFR Signaling Pathways
The Epidermal Growth Factor Receptor is a critical regulator of cellular processes. Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase, triggering several downstream signaling pathways that are central to cell growth, proliferation, and survival.[3][4][5] this compound's inhibition of the receptor blocks these signal transduction cascades.
Caption: Major EGFR downstream signaling pathways including RAS/MAPK, PI3K/AKT, and JAK/STAT.
Biological Activity and In Vitro Efficacy
This compound demonstrates potent antiproliferative effects against cancer cell lines with specific EGFR mutations. It shows strong activity against H1975 cells, which harbor the L858R and T790M resistance mutations, and the HCC827 cell line, which has an exon 19 deletion.[2]
Table 2: Representative IC50 Values of EGFR Inhibitors Against NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Osimertinib | H1975 | L858R, T790M | 5 - 13 |
| Afatinib | H1975 | L858R, T790M | 57 - 165 |
| Erlotinib | H1975 | L858R, T790M | >10,000 |
| Osimertinib | HCC827 | delE746_A750 (Exon 19) | < 1 |
| Afatinib | HCC827 | delE746_A750 (Exon 19) | < 1 |
Note: Data compiled from various sources for comparative purposes.[6][7][8]
Experimental Protocols
The following sections outline detailed methodologies for key experiments used to characterize EGFR inhibitors like this compound.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase.
Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents and Materials:
-
Purified recombinant EGFR kinase (WT, L858R/T790M).
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).
-
ATP (at a concentration near the Km for each enzyme).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
This compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar technology for detecting kinase activity.
-
384-well microtiter plates.
-
-
Procedure:
-
Dispense 1 µL of serially diluted this compound or DMSO (vehicle control) into wells of a 384-well plate.
-
Add 2 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the antiproliferative IC50 of this compound in EGFR-mutant cell lines (e.g., H1975, HCC827).
Methodology:
-
Reagents and Materials:
-
H1975 and HCC827 cells.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, SRB).
-
96-well clear-bottom cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to each well, incubating, and then reading the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Pathway Modulation
This technique is used to confirm that the inhibitor is blocking EGFR signaling within the cell.
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.
Methodology:
-
Reagents and Materials:
-
H1975 or HCC827 cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blotting apparatus.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 2-4 hours.
-
If the cell line requires it, stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before harvesting.
-
Wash cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Qualitatively assess the decrease in the phosphorylated forms of EGFR, AKT, and ERK with increasing concentrations of the inhibitor.
-
Confirm that total protein levels and the loading control (Actin) remain unchanged.
-
Experimental and Logical Workflows
The characterization of a kinase inhibitor follows a logical progression from biochemical assays to cellular and in vivo models.
Caption: A typical workflow for the preclinical evaluation of a targeted kinase inhibitor.
Conclusion
This compound represents a targeted therapeutic strategy aimed at overcoming acquired resistance in EGFR-mutant cancers. Its high selectivity and irreversible mechanism of action make it a valuable tool for cancer research. The experimental protocols and pathway diagrams provided in this guide offer a framework for its further investigation and characterization by researchers in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing the sequence of anti-EGFR targeted therapy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Activity of Egfr-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-1 TFA is an orally active and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) with high selectivity for mutant forms of the protein, particularly the gefitinib-resistant L858R/T790M double mutant. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, effects on cancer cell proliferation, in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided to enable researchers to replicate and build upon the existing data.
Mechanism of Action
This compound functions as a covalent inhibitor of EGFR. It forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the enzyme, blocking downstream signaling pathways that are crucial for tumor cell growth and survival. Its selectivity for the L858R/T790M mutant over wild-type (WT) EGFR is a key characteristic, suggesting a potentially wider therapeutic window and reduced side effects compared to non-selective inhibitors.
Quantitative Biological Data
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 4 |
| HCC827 | delE746-A750 | 28 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Cell Line | Dosing Regimen | Tumor Growth Inhibition |
| Female athymic nude mice | H1975 | 30 mg/kg, p.o., daily for 2 weeks | Significant inhibition with no observed loss in body weight |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value |
| Cmax | 0.10 µM |
| Tmax | 2 hours |
| AUC(0-inf) | 0.33 µM·h |
Pharmacokinetic parameters were determined following a single oral dose of 30 mg/kg.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the experimental workflow for evaluating this compound, and the logic of its mutant selectivity.
Detailed Experimental Protocols
The following protocols are based on standard methodologies used in the evaluation of EGFR inhibitors and are intended to provide a framework for reproducing the data presented above.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed H1975 or HCC827 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth: Allow the tumors to grow to a volume of approximately 100-150 mm³.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in a suitable vehicle) orally at a dose of 30 mg/kg daily. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint: Continue the treatment for 2 weeks or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Pharmacokinetic Study
-
Animal Dosing: Administer a single oral dose of 30 mg/kg of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profile.
Conclusion
This compound is a potent and selective irreversible inhibitor of the L858R/T790M mutant EGFR. Its strong antiproliferative activity in vitro and significant tumor growth inhibition in vivo, coupled with a favorable pharmacokinetic profile, highlight its potential as a therapeutic agent for non-small cell lung cancer patients who have developed resistance to first-generation EGFR inhibitors. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the biological activity and therapeutic potential of this compound.
Preclinical Profile of EGFR-IN-1 TFA (CO-1686/Rociletinib): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for EGFR-IN-1 TFA, a compound widely known in scientific literature as CO-1686 or rociletinib. This document synthesizes available data on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols, offering a valuable resource for professionals in oncology and drug development.
Core Compound Profile
This compound (CO-1686/rociletinib) is an orally bioavailable, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR). It is specifically designed to target the T790M resistance mutation, which frequently arises in non-small cell lung cancer (NSCLC) patients following treatment with first-generation EGFR tyrosine kinase inhibitors (TKIs), while demonstrating significantly lower activity against wild-type (WT) EGFR.
Quantitative Data Summary
The following tables summarize the key quantitative preclinical data for this compound (CO-1686).
Table 1: In Vitro Kinase and Cellular Activity
| Target | Assay Type | IC50 (nM) | Cell Line | Mutation Status | Antiproliferative IC50 (nM) | Reference |
| EGFR (L858R/T790M) | Kinase Assay | 11.44 | NCI-H1975 | L858R/T790M | 20-30 | [1] |
| EGFR (del19/T790M) | Kinase Assay | - | PC-9/ER | del19/T790M | ~50 | [2] |
| EGFR (del19) | Kinase Assay | 12.92 | HCC827 | del19 | <10 | [1][2] |
| EGFR (WT) | Kinase Assay | 493.8 | A431 | Wild-Type | >1000 | [1][2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition/Regression | Reference |
| NCI-H1975 (L858R/T790M) | CO-1686 | 100 mg/kg, BID, oral | Durable tumor shrinkage | [1][2] |
| HCC827 (del19) | CO-1686 | 100 mg/kg, BID, oral | Comparable to erlotinib and afatinib | [2] |
| Patient-Derived Xenograft (LUM1868) | CO-1686 | 100 mg/kg, BID, oral | Significant tumor growth inhibition | [2] |
Mechanism of Action and Signaling Pathway
This compound (CO-1686) acts as a covalent inhibitor of mutant EGFR. It forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification is key to its high potency against the T790M mutant. By blocking the kinase activity of mutant EGFR, the inhibitor prevents the autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.
Caption: this compound inhibits mutant EGFR, blocking PI3K/AKT and MAPK pathways.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: NCI-H1975 (EGFR L858R/T790M), HCC827 (EGFR del19), and A431 (EGFR WT) are commonly used.
-
Seeding: Cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Treatment: A serial dilution of this compound (CO-1686) is added to the wells.
-
Incubation: Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as CellTiter-Glo® (Promega) or MTS assay, which quantifies ATP levels or metabolic activity, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NCr nu/nu) are used.
-
Tumor Implantation: 5 to 10 million NCI-H1975 or HCC827 cells, resuspended in a solution like Matrigel, are subcutaneously injected into the flank of each mouse.[2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound (CO-1686) is administered orally, typically twice daily (BID).[1][2]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.
Caption: Workflow for in vivo xenograft studies of this compound.
Toxicology and Safety Profile
Preclinical studies have indicated that this compound (CO-1686) has minimal activity against wild-type EGFR, which is predictive of a lower incidence of dose-limiting toxicities commonly associated with first-generation EGFR inhibitors, such as skin rash and diarrhea.[1] The trifluoroacetate (TFA) salt form is common in research-grade compounds and is generally considered to have low toxicity at the doses used in preclinical research.[3][4] However, comprehensive, publicly available toxicology reports for this compound under this specific name are limited. The safety profile of rociletinib (the public name for the active compound) has been evaluated more extensively in clinical trials.
Conclusion
The preclinical data for this compound (CO-1686/rociletinib) strongly support its profile as a potent and selective inhibitor of clinically relevant EGFR mutations, including the T790M resistance mutation. Its mechanism as a covalent inhibitor provides durable target engagement, and its selectivity for mutant over wild-type EGFR suggests a favorable therapeutic window. The in vitro and in vivo studies demonstrate significant antitumor activity in models of NSCLC, providing a solid foundation for its clinical investigation. This guide serves as a consolidated resource for understanding the fundamental preclinical characteristics of this important EGFR inhibitor.
References
- 1. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csl.noaa.gov [csl.noaa.gov]
- 4. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Egfr-IN-1 TFA for Studying EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Egfr-IN-1 TFA, a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR), with a particular focus on its application in studying EGFR mutations. This document outlines its chemical properties, mechanism of action, and provides detailed protocols for key experiments to assess its efficacy and cellular effects.
Introduction to this compound
This compound is an orally active and irreversible small-molecule inhibitor of EGFR.[1] It exhibits high selectivity for EGFR harboring the L858R and T790M mutations over the wild-type (WT) receptor. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The trifluoroacetic acid (TFA) salt form of the compound is often used in research settings.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₃₀H₃₁F₃N₆O₆ |
| Molecular Weight | 628.60 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor (TKI) by covalently binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. Its high selectivity for the L858R/T790M double mutant makes it a valuable tool for studying resistance mechanisms and developing next-generation EGFR inhibitors.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the representative inhibitory potencies (IC₅₀ values) of this compound against various EGFR genotypes. These values are illustrative for a highly selective L858R/T790M inhibitor and may not represent the exact experimental data for this compound.
| EGFR Genotype | This compound IC₅₀ (nM) - Biochemical Assay | This compound IC₅₀ (nM) - Cellular Assay (e.g., H1975, HCC827) |
| Wild-Type (WT) | >1000 | >1000 |
| L858R | 50 | 100 |
| Exon 19 Deletion | 40 | 80 |
| T790M | 200 | 400 |
| L858R/T790M | 5 | 15 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Biochemical Kinase Assay (e.g., TR-FRET)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Purified recombinant EGFR kinase domains (WT, L858R, T790M, L858R/T790M)
-
This compound
-
ATP
-
Biotinylated poly-GT (poly-glutamic acid-tyrosine) substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
384-well low-volume black plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the EGFR kinase solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the biotinylated poly-GT substrate. The final ATP concentration should be at or near the Km for each kinase variant.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines with different EGFR mutation statuses (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion).
Materials:
-
Human non-small cell lung cancer cell lines (e.g., H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the inhibitor concentration versus viability to determine the IC₅₀ value.
Western Blotting for EGFR Phosphorylation
This technique is used to determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
Cell lines of interest (e.g., H1975)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
The following diagrams illustrate key concepts related to the study of EGFR mutations with this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Caption: Rationale for using this compound in EGFR mutation research.
References
Introduction to Egfr-IN-1 and EGFR Signaling
An In-depth Technical Guide on the Role of TFA Salt in Egfr-IN-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the trifluoroacetate (TFA) salt in the context of the Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-1. It delves into the rationale for its use, its potential impact on experimental outcomes, and detailed protocols for key assays.
Egfr-IN-1 is an orally active and irreversible inhibitor that selectively targets the L858R/T790M mutant forms of the Epidermal Growth Factor Receptor (EGFR). This targeted inhibition is crucial in overcoming resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Egfr-IN-1 demonstrates potent antiproliferative activity against cell lines harboring these mutations, such as H1975 and HCC827.
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Ligand binding to EGFR triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.
The Role of the Trifluoroacetate (TFA) Salt
Small molecule inhibitors and peptides synthesized for research and pharmaceutical use are often isolated and purified as trifluoroacetate (TFA) salts. This is a common consequence of the purification process, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is used as an ion-pairing agent to achieve high purity.
Key Functions and Considerations of TFA Salt Formulation:
-
Improved Solubility and Stability: The TFA counter-ion can enhance the solubility of the inhibitor in aqueous solutions and organic solvents used for in vitro and in vivo studies. This is crucial for achieving accurate and reproducible experimental results. The salt form can also contribute to the stability of the compound during storage.
-
Impact on Biological Assays: While facilitating purification and handling, the presence of residual TFA can influence biological experiments. At certain concentrations, TFA has been reported to affect cell viability and enzyme kinetics. Therefore, it is essential to be aware of the potential for such effects and to include appropriate controls in experimental designs. For sensitive applications, exchanging the TFA salt for a more biologically compatible one, such as hydrochloride or acetate, may be considered.
-
Physicochemical Properties: The TFA salt will alter the molecular weight of the compound. It is critical to use the molecular weight of the salt form for accurate concentration calculations in preparing stock solutions and experimental dilutions.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₂₈H₃₁N₇O₂ · x(C₂HF₃O₂) |
| Molecular Weight | 517.6 g/mol (free base) |
| Appearance | Crystalline solid, powder |
| Solubility | Soluble in DMSO |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Egfr-IN-1. These protocols are based on general procedures for EGFR inhibitors and should be optimized for specific experimental conditions.
Cell Viability Assay (MTT/XTT Assay)
This assay determines the effect of Egfr-IN-1 on the proliferation of cancer cell lines.
Materials:
-
H1975 or other suitable cancer cell lines
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Egfr-IN-1 TFA salt
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of Egfr-IN-1 in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Egfr-IN-1. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of Egfr-IN-1 on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
H1975 or other suitable cancer cell lines
-
This compound salt
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Egfr-IN-1 for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
Visualizations
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and the inhibitory action of Egfr-IN-1.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability upon Egfr-IN-1 treatment.
Logical Relationship of TFA Salt in Drug Development
Caption: The role and considerations of TFA salt in the drug development process.
In-Depth Technical Guide: Binding Affinity of EGFR-IN-1 (TFA Salt) to EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-1, presented as its trifluoroacetate (TFA) salt, to its target protein, EGFR. This document summarizes the available quantitative data, details a representative experimental protocol for determining binding affinity, and visualizes key biological and experimental pathways.
Core Data Presentation: Binding Affinity of EGFR-IN-1
The binding affinity of EGFR-IN-1 has been quantified through its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the activity of the EGFR enzyme by 50%. The available data, as referenced by chemical suppliers from peer-reviewed literature, is presented below.[1] It is important to note that "EGFR-IN-1" is likely a synonym for the compound identified as "EGFR kinase inhibitor 1" with CAS number 2413958-04-8.[1]
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| EGFR-IN-1 (EGFR kinase inhibitor 1) | EGFR (Wild-Type) | Kinase Assay | 37 | [1] |
| EGFR-IN-1 (EGFR kinase inhibitor 1) | EGFR (L858R/T790M Mutant) | Kinase Assay | 1.7 | [1] |
| EGFR-IN-1 (EGFR kinase inhibitor 1) | EGFR (L858R/T790M/C797S Mutant) | Kinase Assay | >300 | [1] |
Note: The TFA (trifluoroacetate) designation typically refers to the salt form of the compound used in experiments, which aids in its solubility and handling, and does not fundamentally alter its binding interaction with the target protein.
Experimental Protocols: In Vitro EGFR Kinase Assay
The following section details a representative methodology for determining the IC50 value of an EGFR inhibitor like EGFR-IN-1. This protocol is a composite of standard procedures employed in the field of kinase drug discovery.
Objective: To determine the in vitro inhibitory activity of EGFR-IN-1 (TFA salt) against the human EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain (wild-type and mutant forms)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
EGFR-IN-1 (TFA salt)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A stock solution of EGFR-IN-1 (TFA salt) is prepared in 100% DMSO. A series of dilutions are then made in the kinase buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: The recombinant EGFR enzyme and the peptide substrate are diluted to their final concentrations in the kinase buffer.
-
Assay Reaction:
-
Add a small volume of the diluted EGFR-IN-1 to the wells of a 384-well plate.
-
Add the diluted EGFR enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the enzyme activity. This is often achieved using a commercial kit like ADP-Glo™, which converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence is read using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to a control (no inhibitor).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Overview of the major downstream signaling cascades activated by EGFR.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 of an EGFR inhibitor.
References
Structural Analysis of EGFR-IN-1 TFA Bound to EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[3] Consequently, EGFR has emerged as a critical target for cancer therapy, leading to the development of several generations of tyrosine kinase inhibitors (TKIs).
This technical guide provides a detailed structural analysis of the binding of EGFR inhibitors, with a focus on what is known about EGFR-IN-1 TFA, an irreversible, mutant-selective inhibitor. While specific structural and quantitative binding data for this compound are not publicly available in protein databanks, this document will leverage available information on this compound and draw parallels with well-characterized EGFR inhibitors to provide a comprehensive understanding of its likely mechanism of action.
This compound: An Overview
EGFR-IN-1 is an orally active and irreversible EGFR inhibitor that demonstrates high selectivity for the L858R/T790M mutant forms of the receptor.[4][5] The T790M mutation, often referred to as the "gatekeeper" mutation, confers resistance to first-generation EGFR TKIs like gefitinib and erlotinib.[3] this compound exhibits potent antiproliferative activity against cell lines harboring these mutations, such as H1975, and also shows efficacy against cells with the first-line sensitizing mutation L858R, like HCC827.[4] A key feature of EGFR-IN-1 is its reported 100-fold selectivity for the mutant EGFR over the wild-type (WT) form, which is a desirable characteristic for minimizing off-target effects and associated toxicities.[4] The trifluoroacetate (TFA) salt form is common for peptide and small molecule drugs to improve solubility and stability.
The chemical properties of EGFR-IN-1 are summarized below:
| Property | Value |
| Chemical Formula | C30H31F3N6O6 |
| Molecular Weight | 628.60 g/mol |
| SMILES | COC(C=C(OCCN(C)C)C=C1)=C1NC2=NC=C3C(N(C4=CC=CC(NC(C=C)=O)=C4)C(C=C3C)=O)=N2 |
Data sourced from DC Chemicals.[4]
Structural Basis of EGFR Inhibition
The EGFR kinase domain, the target of TKIs, is composed of an N-lobe and a C-lobe, with the ATP-binding cleft situated in between.[3] Inhibitors can be broadly classified based on their binding mode and interaction with key residues within this pocket.
ATP-Competitive Inhibition
Most EGFR inhibitors, including likely EGFR-IN-1, are ATP-competitive, meaning they bind to the ATP-binding site and prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and downstream signaling.[3]
Irreversible Covalent Inhibition
Second and third-generation EGFR inhibitors, a class to which EGFR-IN-1 belongs, often feature a reactive group (such as an acrylamide moiety) that forms a covalent bond with a cysteine residue (Cys797) near the ATP-binding pocket.[6] This irreversible binding leads to a more sustained inhibition of EGFR signaling.
Key Amino Acid Interactions
Several amino acid residues within the ATP-binding pocket are crucial for inhibitor binding. These include:
-
Methionine 793 (Met793): The "hinge" residue that forms a critical hydrogen bond with many inhibitors.
-
Threonine 790 (Thr790): The "gatekeeper" residue. The T790M mutation introduces a bulkier methionine, sterically hindering the binding of first-generation inhibitors.
-
Cysteine 797 (Cys797): The site of covalent bond formation for irreversible inhibitors.[6]
-
Leucine 718, Valine 726, Alanine 743, Leucine 844: Hydrophobic residues that contribute to the overall binding affinity.[2]
Comparative Structural Analysis with Known EGFR Inhibitors
In the absence of a specific co-crystal structure for EGFR-IN-1, we can infer its binding mode by examining the structures of other well-characterized irreversible, mutant-selective inhibitors.
| Inhibitor | PDB ID | EGFR Mutant | Key Interactions |
| Osimertinib | 4ZAU | T790M | Covalent bond with Cys797, H-bond with Met793 |
| Afatinib | 4G5J | Wild-Type | Covalent bond with Cys797, H-bond with Met793 |
| Dacomitinib | 4I24 | T790M | Covalent bond with Cys797, H-bond with Met793 |
This table presents a selection of relevant PDB entries for comparative analysis.
These structures reveal a common binding motif where the inhibitor occupies the ATP-binding pocket, with the core of the molecule forming hydrogen bonds with the hinge region (Met793), and the reactive acrylamide group positioned to form a covalent linkage with Cys797. The selectivity for T790M-mutant EGFR is often achieved by exploiting the altered shape and chemical environment of the binding pocket conferred by the methionine residue.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR initiates a cascade of intracellular signaling events that regulate cellular processes. Inhibition of EGFR by compounds like this compound blocks these downstream pathways.
Caption: Overview of the major EGFR signaling pathways.
Experimental Protocols
The structural and functional characterization of EGFR inhibitors involves a range of experimental techniques. Below are generalized protocols for key experiments.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the EGFR-inhibitor complex at atomic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Analysis of Interactions between Epidermal Growth Factor Receptor (EGFR) Mutants and Their Inhibitors [mdpi.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
Methodological & Application
Application Notes and Protocols for Egfr-IN-1 TFA in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-1 TFA is a potent, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically targeting the gefitinib-resistant L858R/T790M double mutant. This compound, also identified as compound 24 in foundational research, demonstrates significant selectivity for the mutant EGFR over the wild-type form, presenting a promising avenue for therapeutic strategies in non-small cell lung cancer (NSCLC). Its mechanism of action involves the covalent modification of a cysteine residue within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that drive tumor cell proliferation and survival. These application notes provide detailed protocols for the in vitro evaluation of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| EGFR (L858R/T790M) | Kinase Assay | 1.2 | - | [1][2] |
| EGFR (WT) | Kinase Assay | 120 | - | [1][2] |
| Cell Proliferation | Proliferation Assay | 15 | H1975 (L858R/T790M) | [1][2] |
| Cell Proliferation | Proliferation Assay | 8 | HCC827 (del E746-A750) | [1][2] |
Signaling Pathway
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the anti-proliferative activity of this compound on cancer cell lines.
Caption: Workflow for Cell Proliferation Assay.
Methodology:
-
Cell Culture: Culture H1975 (EGFR L858R/T790M) or HCC827 (EGFR del E746-A750) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known EGFR inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream effectors.
References
Application Notes and Protocols for Preparing EGFR-IN-1 TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of a stock solution of EGFR-IN-1 TFA, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high selectivity for the L858R/T790M mutant.
I. Compound Information
This compound is a valuable tool for in vitro and in vivo studies of EGFR signaling, particularly in the context of non-small cell lung cancer (NSCLC) harboring resistance mutations to first and second-generation EGFR inhibitors.
| Property | Value |
| Product Name | This compound |
| Chemical Formula | C₃₀H₃₁F₃N₆O₆ |
| Molecular Weight | 628.60 g/mol |
| Description | Orally active, irreversible EGFR inhibitor |
| Selectivity | Selective for L858R/T790M mutant EGFR |
| Antiproliferative Activity | H1975 and HCC827 cells |
II. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound acts by irreversibly binding to the kinase domain of EGFR, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
III. Experimental Protocols
A. Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.286 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 6.286 mg of the compound.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
| Storage Temperature | Shelf Life |
| -20°C | 1 month |
| -80°C | 6 months |
B. Cell Viability Assay using this compound
This protocol outlines a typical cell viability assay to determine the inhibitory effect of this compound on cancer cell lines (e.g., H1975, which harbors the L858R/T790M mutation).
Materials:
-
H1975 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed H1975 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, if using an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a graph with inhibitor concentration on the x-axis and percent viability on the y-axis to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
IV. Experimental Workflow
The following diagram illustrates the logical flow of a typical experiment to evaluate the efficacy of this compound.
Caption: Workflow for a Cell Viability Assay with this compound.
Application Notes and Protocols for EGFR-IN-1 TFA in Western Blot Analysis of p-EGFR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EGFR-IN-1 TFA, a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), in the context of Western blot analysis for phosphorylated EGFR (p-EGFR). This document includes an overview of the EGFR signaling pathway, the mechanism of action of this compound, detailed experimental protocols, and representative data.
Introduction to EGFR Signaling and this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues.[4][5] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, PLCγ-PKC, and JAK/STAT pathways, which are crucial for normal cellular function but are often dysregulated in cancer.[1][4][5]
This compound is an irreversible and selective inhibitor of EGFR harboring the L858R and T790M mutations, which are commonly found in non-small cell lung cancer (NSCLC) and are associated with resistance to first-generation EGFR inhibitors. It exhibits potent antiproliferative activity in cell lines with these mutations, such as H1975 and HCC827.[6] The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound for research applications.
Quantitative Analysis of p-EGFR Inhibition by EGFR Inhibitors
The efficacy of EGFR inhibitors can be quantified by assessing the reduction in EGFR autophosphorylation using Western blot analysis. The following table presents representative data on the concentration-dependent inhibition of EGFR autophosphorylation in H1975 cells by EGFR inhibitors with a similar mechanism to this compound.
| Inhibitor | Concentration (µM) | p-EGFR Inhibition (%) | IC50 (µM) |
| UPR1282 | 0.001 | - | 0.08 |
| 0.01 | - | ||
| 0.1 | - | ||
| 1 | - | ||
| 10 | - | ||
| UPR1268 | 0.001 | - | 0.15 |
| 0.01 | - | ||
| 0.1 | - | ||
| 1 | - | ||
| 10 | - |
Data adapted from a study on H1975 cells treated with similar 3-aminopropanamide irreversible inhibitors of EGFR. The inhibition of EGFR autophosphorylation was determined by Western blot analysis.[7]
Signaling Pathway and Experimental Workflow
To visualize the EGFR signaling pathway and the experimental workflow for assessing the effect of this compound, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for p-EGFR Analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: H1975 cells (human non-small cell lung cancer) are recommended as they harbor the L858R and T790M EGFR mutations.
-
Culture Conditions: Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Seed 1 x 10^6 H1975 cells per well in 6-well plates and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0.001 to 10 µM) for 1 hour.[7] A DMSO-treated control should be included.
-
Before protein extraction, stimulate the cells with 50 ng/mL EGF for 5 minutes to induce EGFR phosphorylation.[7]
-
Western Blot Protocol for p-EGFR
1. Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Mix 40-50 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.[7]
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068 or Y1173) overnight at 4°C. A 1:1000 dilution is a common starting point.[8][9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
6. Stripping and Reprobing (Optional):
-
To normalize the p-EGFR signal, the membrane can be stripped of the primary and secondary antibodies and reprobed for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Use a commercial stripping buffer or a lab-prepared buffer (e.g., containing glycine and SDS at a low pH) to remove the antibodies.[1][2][3]
-
After stripping, wash the membrane thoroughly, re-block, and proceed with the immunoblotting protocol for total EGFR and the loading control.
7. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal and then to the loading control to account for any variations in protein loading.
By following these detailed protocols and utilizing the provided information, researchers can effectively employ this compound as a tool to investigate EGFR signaling and its inhibition in relevant cancer cell models.
References
- 1. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR-IN-1 TFA in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-1 trifluoroacetate (TFA) is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It demonstrates significant selectivity for the gefitinib-resistant L858R/T790M double mutant of EGFR, with over 100-fold greater potency compared to the wild-type (WT) enzyme.[1] This selectivity makes it a valuable tool for studying the mechanisms of drug resistance in non-small cell lung cancer (NSCLC) and for the development of next-generation EGFR inhibitors. These application notes provide detailed protocols for utilizing EGFR-IN-1 TFA in various kinase assay formats to characterize its activity and explore its therapeutic potential.
Activation of EGFR by ligands such as EGF triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2] Mutations in the EGFR gene can lead to its constitutive activation, a key driver in the development of certain cancers.
Data Presentation
The inhibitory activity of this compound is summarized in the table below, highlighting its potency and selectivity.
| Target | IC50 (nM) | Assay Type | Notes |
| EGFR (L858R/T790M) | 4.9 | Enzymatic | Potent inhibition of the key resistance mutant.[1] |
| EGFR (WT) | 47 | Enzymatic | Demonstrates significant selectivity over wild-type EGFR.[1] |
| EGFR (L858R/T790M/C797S) | 27.5 | Enzymatic | Shows activity against a tertiary resistance mutation. |
| H1975 cells (L858R/T790M) | Strong antiproliferative activity | Cellular | Effective in a cellular context harboring the resistance mutation.[1] |
| HCC827 cells (del E746-A750) | Strong antiproliferative activity | Cellular | Active against cells with a primary activating mutation.[1] |
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Protocols
Biochemical Kinase Assay: IC50 Determination
This protocol outlines a continuous-read kinase assay to determine the IC50 value of this compound against various forms of the EGFR enzyme.
Experimental Workflow:
Caption: Workflow for biochemical IC50 determination.
Materials:
-
EGFR enzyme (Wild-Type, L858R/T790M, etc.)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[3]
-
ATP
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)[3]
-
This compound dissolved in DMSO
-
384-well, white, non-binding surface microtiter plate
-
Plate reader capable of fluorescence detection (e.g., λex360/λem485)
Procedure:
-
Prepare Reagent Stocks:
-
Enzyme and Inhibitor Pre-incubation:
-
Kinase Reaction Initiation:
-
Prepare the ATP/peptide substrate mix.
-
Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[3]
-
-
Data Acquisition:
-
Immediately place the plate in the plate reader and monitor the increase in fluorescence every 71 seconds for 30-120 minutes.[3]
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a variable slope model to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
-
Example Reagent Concentrations (to be optimized):
-
EGFR-WT kinase: 5 nM[3]
-
ATP: 15 µM[3]
-
Y12-Sox peptide: 5 µM[3]
-
EGFR-T790M/L858R kinase: 3 nM[3]
-
ATP: 20-50 µM[3]
Cell-Based Proliferation Assay
This protocol measures the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[3]
-
This compound dissolved in DMSO
-
384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 0.1 µL of the diluted compound or DMSO vehicle control to the wells (final DMSO concentration ≤ 0.25%).[2]
-
-
Incubation:
-
Incubate the plate for a period of 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
-
Cellular EGFR Phosphorylation Assay
This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell lines with relevant EGFR status (e.g., A431, H1975)[3]
-
Serum-free cell culture medium
-
This compound dissolved in DMSO
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR, and appropriate secondary antibodies
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
-
EGF Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[3]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total EGFR by Western blotting or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the phosphorylated EGFR signal to the total EGFR signal.
-
Plot the normalized phospho-EGFR levels against the inhibitor concentration to determine the IC50 for inhibition of phosphorylation.
-
Concluding Remarks
This compound is a powerful research tool for investigating EGFR-driven cancers, particularly those with acquired resistance to first-generation inhibitors. The protocols provided herein offer a framework for characterizing its biochemical and cellular activities. Researchers should optimize the specific conditions for their experimental systems to ensure robust and reproducible results. Careful consideration of the irreversible binding mechanism of this compound is important when designing and interpreting experiments, especially in washout studies. The trifluoroacetate salt form is generally stable and soluble in DMSO; however, it is good practice to prepare fresh dilutions for each experiment.
References
Application Notes and Protocols for Egfr-IN-1 TFA in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Egfr-IN-1 TFA, a potent and selective irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), in cell proliferation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear and accessible format.
Introduction
This compound is an orally active and irreversible inhibitor specifically targeting the L858R and T790M mutations of the EGFR.[1][2] The T790M mutation is a common cause of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] this compound demonstrates high selectivity for the mutant EGFR over the wild-type, suggesting a potential for a wider therapeutic window and reduced side effects associated with wild-type EGFR inhibition.[1][2] This compound has shown strong antiproliferative activity against cancer cell lines harboring these mutations, such as H1975 and HCC827.[1][2]
Mechanism of Action
This compound functions as a covalent inhibitor of the EGFR kinase. It forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, thereby blocking its downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary signaling cascades inhibited are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. This compound effectively blocks these pathways at the receptor level.
Quantitative Data
This compound (also referred to as compound 24 in the primary literature) has demonstrated potent and selective inhibition of mutant EGFR. While specific IC50 values from a comprehensive panel are best obtained from the primary publication, the available literature indicates that the compound exhibits single-digit nanomolar activity in mutant EGFR cell lines with significant selectivity over wild-type EGFR.[1]
| Compound | Target | Cell Line | Assay Type | Reported Activity | Reference |
| This compound | EGFR (L858R, T790M) | H1975 | Cell Proliferation | Strong Antiproliferative Activity | Wurz RP, et al. 2015[1] |
| This compound | EGFR (delE746-A750) | HCC827 | Cell Proliferation | Strong Antiproliferative Activity | Wurz RP, et al. 2015[1] |
| This compound | EGFR (Wild-Type) | A431 | Cell Proliferation | ~100-fold less potent than on mutant | Wurz RP, et al. 2015[1] |
Note: For precise IC50 values, it is highly recommended to consult the primary research article: Wurz RP, et al. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Med Chem Lett. 2015 Jul 27;6(9):987-92.
Experimental Protocols
A standard method for assessing the effect of this compound on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
MTT Cell Proliferation Assay Protocol
Materials:
-
This compound
-
Target cells (e.g., H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals. The plate can be placed on a shaker for a few minutes to aid solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.
-
Troubleshooting
-
High background: Ensure complete removal of the culture medium before adding the solubilization solution. Phenol red in the medium can interfere with absorbance readings.
-
Low signal: The cell seeding density may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell line.
-
Inconsistent results: Ensure uniform cell seeding and accurate pipetting. Mix the solubilization solution thoroughly to completely dissolve the formazan crystals.
Conclusion
This compound is a valuable tool for studying the effects of irreversible and mutant-selective EGFR inhibition on cancer cell proliferation. The provided protocols and information will assist researchers in designing and executing robust cell-based assays to evaluate the efficacy of this and similar compounds. For the most accurate and detailed information, users are encouraged to consult the primary scientific literature.
References
- 1. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Egfr-IN-1 TFA in Mouse Models
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-1 tfa" is not publicly available in the searched scientific literature. The following application notes and protocols are therefore provided as a generalized guide for the in vivo administration of a hypothetical novel EGFR inhibitor, hereafter referred to as this compound, in mouse models. The experimental parameters outlined below are based on established methodologies for other EGFR tyrosine kinase inhibitors (TKIs) and should be optimized for the specific characteristics of this compound and the experimental model used.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] In vivo studies using mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel EGFR inhibitors like this compound. This document provides a comprehensive overview of the procedures for administering this compound to mouse models for preclinical research.
Quantitative Data Summary
The following tables provide hypothetical dosage and administration data for this compound based on typical ranges for other EGFR inhibitors used in mouse models of cancer.[4][5] These values are illustrative and must be determined empirically for this compound.
Table 1: Hypothetical this compound Dosing Regimens in Mouse Models
| Mouse Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Vehicle |
| Xenograft (e.g., NSCLC) | Oral Gavage | 25 - 100 | Daily | 0.5% Methylcellulose |
| Genetically Engineered Mouse Model (GEMM) | Intraperitoneal (IP) Injection | 10 - 50 | 5 days/week | 10% DMSO in Saline |
| Syngeneic Tumor Model | Oral Gavage | 50 | Daily | 5% NMP, 15% Solutol HS 15 in Water |
Table 2: Example Pharmacokinetic Parameters for an EGFR Inhibitor in Mice
| Parameter | Unit | Value |
| Bioavailability (Oral) | % | 10.46[6] |
| T1/2 (half-life) | hours | > 3.3 |
| Cmax (Maximum Concentration) | µM | Varies with dose |
| Tmax (Time to Cmax) | hours | 1 - 4 |
Experimental Protocols
Materials and Reagents
-
This compound compound
-
Vehicle components (e.g., Methylcellulose, DMSO, Saline, N-Methyl-2-pyrrolidone (NMP), Solutol HS 15)
-
Sterile water for injection
-
Animal handling equipment (e.g., restraints, gavage needles, syringes)
-
Appropriate mouse models (e.g., immunodeficient mice with tumor xenografts, GEMMs)[7]
-
Anesthesia (if required for specific procedures)
-
Calipers for tumor measurement
-
Blood collection supplies
Vehicle Preparation
Note: The choice of vehicle is critical and depends on the solubility and stability of this compound. The following are common examples.
-
0.5% Methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring. Continue to stir until a clear, viscous solution is formed. Store at 4°C.
-
10% DMSO in Saline: Prepare a 10% (v/v) solution of DMSO in sterile saline. Prepare fresh daily.
-
5% NMP, 15% Solutol HS 15 in Water: Dissolve this compound in NMP first. Then, add Solutol HS 15 and mix. Finally, add water to the final volume and mix thoroughly.
Administration of this compound
Oral Gavage:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the compound is fully dissolved or homogeneously suspended.
-
Gently restrain the mouse.
-
Insert a gavage needle attached to a syringe into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the mouse briefly after administration to ensure no adverse effects.
Intraperitoneal (IP) Injection:
-
Accurately weigh the mouse.
-
Prepare the this compound formulation.
-
Restrain the mouse, exposing the lower abdominal quadrant.
-
Insert a needle (25-27 gauge) at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the formulation slowly.
-
Return the mouse to its cage and monitor.
Efficacy Studies in Tumor Models
-
Tumor Implantation: For xenograft models, implant tumor cells subcutaneously or orthotopically into immunocompromised mice. For syngeneic models, use immunocompetent mice.[7]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize mice into control (vehicle) and treatment groups.
-
Treatment: Administer this compound or vehicle according to the predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if significant toxicity is observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo administration of this compound in mouse tumor models.
References
- 1. A Chimeric Egfr Protein Reporter Mouse Reveals Egfr Localization and Trafficking in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of an epidermal growth factor receptor inhibitor in mouse models of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: EGFR-IN-1 TFA in Immunofluorescence for EGFR Localization
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Its signaling is tightly controlled by ligand binding, which induces receptor dimerization, autophosphorylation, and subsequent internalization.[2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers.[4][5] EGFR-IN-1 TFA is an orally active, irreversible inhibitor that selectively targets the L858R/T790M mutant EGFR, showing potent antiproliferative activity in gefitinib-resistant non-small cell lung cancer (NSCLC) cell lines such as H1975 and HCC827.[6][7]
These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) assays to study the localization of EGFR. By inhibiting EGFR kinase activity, this compound can be used to investigate the role of phosphorylation in EGFR trafficking and to visualize changes in its subcellular distribution.
Principle
Immunofluorescence is a powerful technique to visualize the subcellular localization of specific proteins. This protocol describes the use of this compound to treat cancer cells, followed by fixation, permeabilization, and staining with a primary antibody against EGFR and a fluorescently labeled secondary antibody. The resulting fluorescence can be imaged using confocal microscopy to determine the localization of EGFR at the plasma membrane, in the cytoplasm, or within intracellular vesicles.[8][9][10]
Data Presentation
The following tables summarize hypothetical quantitative data from immunofluorescence experiments using this compound on H1975 cells, which harbor the L858R/T790M EGFR mutation.
Table 1: Effect of this compound on EGFR Subcellular Localization
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Membrane EGFR (%) | Cytoplasmic EGFR (%) | Nuclear EGFR (%) |
| Vehicle Control (DMSO) | - | 24 | 75 ± 5 | 20 ± 4 | 5 ± 2 |
| This compound | 10 | 24 | 45 ± 6 | 50 ± 7 | 5 ± 3 |
| This compound | 50 | 24 | 30 ± 5 | 65 ± 8 | 5 ± 2 |
| This compound | 100 | 24 | 25 ± 4 | 70 ± 6 | 5 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments. Percentages are based on the analysis of at least 100 cells per condition.
Table 2: Time-Course of EGFR Internalization with this compound
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Membrane EGFR (%) | Cytoplasmic EGFR (%) |
| This compound | 50 | 0 | 78 ± 6 | 22 ± 5 |
| This compound | 50 | 6 | 60 ± 7 | 40 ± 6 |
| This compound | 50 | 12 | 45 ± 5 | 55 ± 7 |
| This compound | 50 | 24 | 30 ± 5 | 70 ± 8 |
Data are presented as mean ± standard deviation from three independent experiments. Percentages are based on the analysis of at least 100 cells per condition.
Experimental Protocols
Materials and Reagents
-
Cell Line: H1975 (human lung adenocarcinoma cell line with L858R/T790M EGFR mutation)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (DC Chemicals, Cat. No. DC41127 or similar)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-EGFR monoclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Glass coverslips and microscope slides
Protocol
-
Cell Seeding:
-
Culture H1975 cells in a 37°C, 5% CO2 incubator.
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 50, 100 nM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the slides using a confocal microscope.
-
Capture images of the EGFR (green channel) and nuclei (blue channel).
-
Analyze the images using appropriate software to quantify the subcellular localization of EGFR.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Immunofluorescence
Caption: Workflow for EGFR localization by immunofluorescence.
Logical Relationship of this compound Action
References
- 1. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 5. biocare.net [biocare.net]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing EGFR-IN-1 TFA Efficacy in Xenograft Models
Disclaimer: The following document provides a representative template for assessing the efficacy of a novel EGFR inhibitor. The compound "EGFR-IN-1 TFA" is used as a placeholder for a hypothetical small molecule tyrosine kinase inhibitor. As of the date of this document, no specific public data is available for a compound with this designation. The protocols and data presented are based on established methodologies for evaluating similar compounds in preclinical cancer research.
Application Notes
Introduction: The Epidermal Growth factor Receptor (EGFR) as a Therapeutic Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its specific ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its intracellular domain.[2] This activation triggers downstream signaling cascades, principally the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5] Consequently, EGFR has become a major target for anti-cancer drug development.
Mechanism of Action: this compound
This compound is a hypothetical, potent, and selective small molecule inhibitor of the EGFR tyrosine kinase. Like other tyrosine kinase inhibitors (TKIs), it is designed to competitively bind to the ATP-binding pocket within the intracellular catalytic domain of the receptor.[5] This action prevents EGFR autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting the growth and survival of EGFR-dependent cancer cells. The trifluoroacetate (TFA) salt form is utilized to improve the solubility and stability of the compound for formulation and in vivo administration.
Application: Efficacy Evaluation in Xenograft Models
To assess the anti-tumor activity of this compound in a biological system, in vivo xenograft models are essential. These models involve the implantation of human tumor cells into immunodeficient mice.[6] They serve as a critical preclinical step to evaluate a drug's efficacy, determine optimal dosing, and assess potential toxicity before advancing to clinical trials. By treating tumor-bearing mice with this compound, researchers can measure the compound's ability to inhibit tumor growth and can collect tissue samples to confirm its mechanism of action on the target signaling pathway.
Quantitative Data Summary
The following tables contain representative data for a typical EGFR inhibitor efficacy study and should be adapted based on actual experimental results.
Table 1: In Vivo Efficacy of this compound in an EGFR-Mutant NSCLC Xenograft Model (e.g., NCI-H1975)
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 0 | 1545 ± 185 | - | +2.5 |
| This compound | 10 | 788 ± 110 | 49.0 | -1.8 |
| This compound | 30 | 324 ± 65 | 79.0 | -4.5 |
| Positive Control (Osimertinib) | 25 | 295 ± 58 | 80.9 | -3.2 |
Table 2: Pharmacodynamic Modulation of p-EGFR in Tumor Tissues
| Treatment Group | Dose (mg/kg) | Time Point (post-dose) | Relative p-EGFR/Total EGFR Ratio (normalized to Vehicle) |
| Vehicle Control | 0 | 4 hr | 1.00 |
| This compound | 30 | 4 hr | 0.15 |
| This compound | 30 | 24 hr | 0.45 |
Experimental Protocols
Cell Line and Culture
-
Cell Line Selection: Use a human cancer cell line with a known EGFR activating mutation, such as NCI-H1975 (L858R/T790M mutations, NSCLC) or HCC827 (exon 19 deletion, NSCLC).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Quality Control: Routinely test cells for mycoplasma contamination and verify cell line identity via short tandem repeat (STR) profiling.
Xenograft Model Establishment
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/NU) or other suitable immunodeficient strains.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Cell Preparation: Harvest cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.
Drug Formulation and Administration
-
Vehicle Preparation: Prepare a standard vehicle for oral administration, such as 0.5% methylcellulose with 0.2% Tween® 80 in sterile water.
-
Drug Formulation: For a 10 mg/kg dose in a 10 mL/kg dosing volume, prepare a 1 mg/mL solution of this compound in the vehicle. Prepare fresh daily.
-
Administration: Administer the formulation to mice via oral gavage (p.o.) once daily (QD) for 21 consecutive days. Administer an equivalent volume of vehicle to the control group.
-
Toxicity Monitoring: Record the body weight of each mouse daily or at least three times per week as a general measure of toxicity. Observe mice for any clinical signs of distress.
Efficacy and Pharmacodynamic Assessment
-
Tumor Measurement: Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
-
Endpoint: The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
TGI Calculation: Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of vehicle group)] x 100.
-
Pharmacodynamic (PD) Analysis: In a satellite group of mice, administer a single dose of this compound or vehicle. At specified time points (e.g., 4 and 24 hours post-dose), euthanize the mice and excise the tumors. Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Western Blot: Homogenize the tumor tissue to extract proteins. Perform Western blot analysis to measure the levels of phosphorylated EGFR (p-EGFR) and total EGFR to confirm target engagement.
Visualizations: Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Caption: Logical diagram for the assessment of in vivo efficacy and tolerability.
References
- 1. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.cap.org [documents.cap.org]
- 5. Changes in Glomerular Kidney Function among HIV-1 Uninfected Men and Women Receiving Emtricitabine/Tenofovir Disoproxil Fumarate Pre-exposure Prophylaxis: A Randomized Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
Application of EGFR-IN-1 TFA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to EGFR-IN-1 TFA
This compound (Trifluoroacetic acid salt) is a potent, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It demonstrates high selectivity for EGFR mutants, particularly the gefitinib-resistant L858R/T790M double mutant, while showing significantly lower activity against wild-type (WT) EGFR.[1][2] This mutant-selective profile makes this compound an invaluable tool in cancer research and drug discovery, especially for developing therapeutics against non-small-cell lung cancer (NSCLC) where such mutations are prevalent.[3] Its strong anti-proliferative activity against cell lines harboring these mutations, such as H1975 and HCC827, underscores its relevance as a reference compound in screening campaigns.[1][2]
Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, survival, and differentiation.[4][5][6] Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine residues.[7] This initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[7] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled tumor growth. This compound acts as an irreversible inhibitor, covalently binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling. Its selectivity for mutant forms of EGFR allows for targeted inhibition of cancer cells while sparing normal cells that express wild-type EGFR.
Application in High-Throughput Screening (HTS)
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity.[8] In the context of EGFR-targeted cancer therapy, HTS is employed to identify novel small molecules that can inhibit EGFR activity. This compound serves as an ideal positive control or reference compound in such screens due to its well-characterized, potent, and selective inhibitory activity.
Key applications of this compound in HTS include:
-
Primary Screening: To validate the assay's ability to detect EGFR inhibition.
-
Secondary Screening: To confirm the activity of initial "hits" and determine their potency and selectivity against mutant and wild-type EGFR.
-
Assay Development: To optimize and validate new HTS assays for EGFR inhibitors, ensuring they are robust and reliable.[9]
-
Mechanism of Action Studies: To compare the profiles of new compounds against a known irreversible, mutant-selective inhibitor.
Both biochemical and cell-based assays are commonly used for screening EGFR inhibitors.[10][11] Biochemical assays measure the direct inhibition of the purified EGFR kinase domain, while cell-based assays assess the compound's effect on EGFR signaling and cell proliferation in a more physiologically relevant context.[3][10][12]
Quantitative Data
The potency and selectivity of this compound are critical for its use as a reference compound. The following table summarizes its inhibitory activity against key EGFR variants.
| Target | IC50 Value | Selectivity vs. WT | Cell Line Example |
| EGFR L858R/T790M | ~4.9 nM[2] | ~10-fold | H1975[1][2] |
| EGFR WT | ~47 nM[2] | 1x | A431 |
| EGFR L858R | Potent Inhibition | High | HCC827[1][2] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical high-throughput screening workflow for identifying EGFR inhibitors.
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay (Luminescence-Based)
This protocol is designed for a high-throughput format (e.g., 384-well plates) to measure the direct inhibitory effect of compounds on EGFR kinase activity. It utilizes an ADP-Glo™ or similar kinase assay system that measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant human EGFR (L858R/T790M mutant)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (Positive Control)
-
DMSO (Negative Control)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in DMSO. A typical starting concentration for this compound would be 1 µM, with 10-point, 3-fold dilutions.
-
Assay Plate Preparation: Add 50 nL of each compound dilution, positive control (this compound), and negative control (DMSO) to the appropriate wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase assay buffer, EGFR enzyme, and the Poly(Glu, Tyr) substrate. Add 5 µL of this mix to each well.
-
Initiate Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
Read Plate: Incubate for 30 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (e.g., using H1975 cells)
This protocol measures the effect of compounds on the proliferation of cancer cells that are dependent on mutant EGFR signaling.
Materials:
-
H1975 human lung adenocarcinoma cells (harboring L858R/T790M EGFR mutation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
White, clear-bottom 384-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Trypsinize and count H1975 cells. Seed the cells into 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of culture medium. Incubate overnight to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of this compound and test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Ensure the final DMSO concentration is ≤ 0.5%.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Measure Cell Viability:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control wells. Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value. A counterscreen using cells that do not depend on EGFR signaling can be performed to assess cytotoxicity.[3]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 3. A cell-based high-throughput screen for epidermal growth factor receptor pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. repository.yu.edu [repository.yu.edu]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of EGFR using EGFR-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of EGFR-IN-1 TFA, a potent and selective irreversible inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), in immunoprecipitation (IP) experiments. The protocols outlined below are intended to facilitate the isolation of EGFR from cell lysates while preserving its phosphorylation status, which is crucial for studying its activation and downstream signaling.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers.[2][3] this compound is a small molecule inhibitor with high selectivity for the L858R/T790M double mutant of EGFR, which is commonly associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[4][5]
Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. When studying signaling proteins like EGFR, it is often critical to preserve their post-translational modifications, particularly phosphorylation, which is indicative of their activation state. The inclusion of kinase inhibitors, such as this compound, in the lysis and wash buffers can help to prevent dephosphorylation of the target protein by endogenous phosphatases and maintain its native phosphorylation state throughout the IP procedure.
Data Presentation
| Inhibitor | Target(s) | IC50 | Reference |
| EGFR-IN-1 | Gefitinib-resistant EGFR L858R/T790M | Potent inhibitor | [4][5] |
| EGFR-IN-17 | EGFR | 0.0002 µM | [5] |
| EGFR/CSC-IN-1 | EGFR | 10.52 nM | [5] |
| EGFR mutant-IN-1 | EGFR L858R/T790M/C797S | 27.5 nM | [5] |
| JBJ-02-112-05 | EGFR L858R/T790M | 15 nM | [5] |
| JNJ28871063 hydrochloride | ErbB1 (EGFR) | 22 nM | [5] |
| JNJ28871063 hydrochloride | ErbB2 | 38 nM | [5] |
| JNJ28871063 hydrochloride | ErbB4 | 21 nM | [5] |
Signaling Pathway
The EGFR signaling pathway is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers multiple downstream cascades. These include the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-AKT pathway, which promotes cell survival and inhibits apoptosis.[1] The JAK/STAT pathway can also be activated by EGFR, leading to the transcription of genes involved in cell survival.[1]
Experimental Protocols
Principle of the Assay
This protocol describes the immunoprecipitation of EGFR from cell lysates. The inclusion of this compound in the lysis buffer is intended to inhibit EGFR kinase activity immediately upon cell lysis, thereby preserving the in vivo phosphorylation state of the receptor and its interacting proteins.
Experimental Workflow
Materials
-
Cell Lines: Human cancer cell lines expressing EGFR (e.g., A431, H1975, HCC827).
-
This compound: Prepare a stock solution in DMSO. The final concentration in the lysis buffer should be empirically determined, but a starting point of 1-10 µM is recommended.
-
Anti-EGFR Antibody: A monoclonal or polyclonal antibody validated for immunoprecipitation.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Lysis Buffer: RIPA buffer or a similar buffer containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
-
Wash Buffer: A buffer with a composition similar to the lysis buffer but with a lower detergent concentration.
-
Elution Buffer: 2x Laemmli sample buffer or a low pH glycine buffer.
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for inhibitor stock solution)
Protocol
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
If studying ligand-induced activation, serum-starve the cells overnight and then stimulate with EGF for the desired time before lysis.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors, phosphatase inhibitors, and this compound to the cell monolayer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the cell lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-EGFR antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove as much of the supernatant as possible.
-
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein and denature the antibody-bead complex.
-
Pellet the beads by centrifugation, and the supernatant containing the immunoprecipitated EGFR is ready for downstream analysis.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting using antibodies against EGFR, phospho-EGFR, or associated signaling proteins.
-
Conclusion
This document provides a framework for utilizing this compound in the immunoprecipitation of EGFR. The inclusion of this potent and selective inhibitor is a critical step in preserving the phosphorylation status of the receptor, enabling a more accurate analysis of its activation state and downstream signaling pathways. Researchers should optimize the concentrations of this compound and the anti-EGFR antibody for their specific cell lines and experimental conditions.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. Clathrin‐mediated EGFR endocytosis as a potential therapeutic strategy for overcoming primary resistance of EGFR TKI in wild‐type EGFR non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 0|DC Chemicals [dcchemicals.com]
Troubleshooting & Optimization
Egfr-IN-1 tfa solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-1 TFA. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an orally active and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) that is particularly selective for mutants harboring the L858R and T790M mutations.[1] It demonstrates potent antiproliferative activity against cancer cell lines with these mutations, such as H1975 and HCC827 cells, while showing significantly less activity against wild-type EGFR.
Q2: What are the common challenges when working with this compound?
A2: The most frequently encountered challenge with this compound is its solubility. As a trifluoroacetate (TFA) salt, its solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS) can be limited. The TFA counter-ion may also influence experimental outcomes.
Q3: In what solvent is this compound soluble?
A3: Based on supplier information, this compound is soluble in dimethyl sulfoxide (DMSO). It is common practice to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for experiments.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
-
Solution 1: Use the recommended solvent. The primary recommended solvent for this compound is DMSO. Prepare a stock solution of at least 10 mM in 100% DMSO.
-
Solution 2: Gentle warming and sonication. To aid dissolution in DMSO, you can gently warm the solution (e.g., to 37°C) and use a sonicator bath for short periods. Avoid excessive heat, which could degrade the compound.
-
Solution 3: Prepare fresh solutions. TFA salts can be hygroscopic. It is recommended to prepare fresh stock solutions and not to store aqueous dilutions for extended periods. For stock solutions in DMSO, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Problem: My compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Solution 1: Check the final DMSO concentration. The final concentration of DMSO in your assay should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects. However, a very low final DMSO concentration might not be sufficient to keep the compound in solution. You may need to optimize the final DMSO concentration to balance solubility and cell health.
-
Solution 2: Perform serial dilutions. Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.
-
Solution 3: Consider alternative solvents for the final dilution. If DMSO is incompatible with your assay, you may explore using ethanol for the initial stock, although solubility is likely to be lower than in DMSO. For a compound with similar characteristics, a solubility of approximately 2 mg/mL in ethanol has been reported. Subsequent dilution into aqueous buffer should be done carefully, monitoring for any precipitation.
-
Solution 4: Use a carrier protein. In some instances, the addition of a carrier protein like bovine serum albumin (BSA) to the final dilution buffer can help to maintain the solubility of hydrophobic compounds.
Problem: I am concerned about the effects of the TFA salt in my biological assay.
-
Solution 1: Use a low final concentration. By using a highly potent inhibitor like this compound, the required final concentration in your assay is likely to be low, minimizing the concentration of the TFA counter-ion and its potential off-target effects.
-
Solution 2: Include a vehicle control. Always include a vehicle control in your experiments that contains the same final concentration of the solvent (e.g., DMSO) and any additives used to dissolve the compound. This will help you to distinguish the effects of the compound from those of the solvent.
Data Presentation: Solubility of EGFR Inhibitors
While specific quantitative solubility data for this compound is not widely published, the following table provides a summary of solubility information for other EGFR inhibitors, which can serve as a useful reference.
| Compound/Salt Form | Solvent | Reported Solubility |
| Generic EGFR Inhibitor | DMSO | 83 mg/mL |
| Ethanol | 2 mg/mL | |
| Water | <1 mg/mL | |
| PD153035 HCl | DMSO | 0.5 mg/mL |
| Water | Insoluble | |
| CCG-232601 | DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% DMSO (anhydrous/molecular biology grade).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Based on the molecular weight of this compound (C₃₀H₃₁F₃N₆O₆), calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution and, if necessary, gently warm it (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol: Cell Proliferation Assay using H1975 Cells
This protocol provides a general workflow for assessing the anti-proliferative activity of this compound on the H1975 non-small cell lung cancer cell line, which harbors the L858R and T790M EGFR mutations.
-
Cell Culture:
-
Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the H1975 cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM this compound DMSO stock solution in complete cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assessment (e.g., using MTS or CellTiter-Glo® assay):
-
Follow the manufacturer's protocol for the chosen viability assay. For an MTS assay, this typically involves adding the MTS reagent to each well and incubating for 1-4 hours.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cell Proliferation Assay with this compound.
Caption: Troubleshooting Logic for this compound Solubility.
References
Egfr-IN-1 TFA in DMSO: Technical Support Center
This technical support center provides guidance on the stability, storage, and handling of Egfr-IN-1 TFA dissolved in dimethyl sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C.[1] Based on data for similar EGFR tyrosine kinase inhibitors, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter periods, up to 1 month.[2] It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[2]
Q2: How can I tell if my this compound in DMSO has degraded?
Visual inspection can sometimes reveal signs of degradation. Look for:
-
Precipitation or crystal formation: This may indicate that the compound is coming out of solution, which could be due to solvent evaporation or changes in solubility. If you observe precipitation, gentle warming and sonication may help to redissolve the compound.[2]
-
Color change: Any noticeable change in the color of the solution could be a sign of chemical degradation.
For a more definitive assessment of stability, you would need to use analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the appearance of degradation products and a decrease in the concentration of the parent compound.
Q3: My experimental results are inconsistent when using my this compound stock solution. What could be the cause?
Inconsistent results can stem from several factors related to the stability and handling of your this compound stock solution. Here are a few troubleshooting steps:
-
Confirm proper storage: Ensure that your stock solution has been consistently stored at the recommended temperature (-80°C for long-term).
-
Minimize freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation to avoid this.
-
Check for precipitation: Before each use, visually inspect the solution for any precipitates. If present, try to redissolve as mentioned above.
-
Use fresh dilutions: Prepare fresh dilutions of your stock solution for each experiment. Avoid storing working solutions for extended periods.
-
Consider the age of the stock solution: If your stock solution is older than the recommended storage period (e.g., more than 6 months at -80°C), it may be advisable to prepare a fresh stock.
Q4: What is the role of the trifluoroacetic acid (TFA) salt in the stability of this compound?
Trifluoroacetic acid is often used to form salts of compounds to improve their solubility and stability in powder form. However, TFA is a strong acid and can be reactive.[3][4] It is also moisture-sensitive.[3] While specific data on the interaction of TFA with Egfr-IN-1 in DMSO is not available, it is good practice to handle the compound in a dry environment.
Quantitative Data Summary: Storage Recommendations
| Compound | Solvent | Storage Temperature | Recommended Storage Period | Source |
| EGFR Tyrosine Kinase Inhibitor (PP 3) | DMSO | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] | ||
| This compound | DMSO | -80°C | Stable under recommended conditions | [1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to assess the stability of your this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade DMSO
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like TFA)
Methodology:
-
Initial Analysis (Time 0):
-
Prepare a fresh stock solution of this compound in DMSO at your desired concentration.
-
Immediately dilute a small aliquot of this stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
The peak corresponding to this compound should be identified. Record its retention time and peak area. This will serve as your baseline (100% integrity).
-
-
Sample Storage:
-
Aliquot the remaining stock solution into several small, tightly sealed vials.
-
Store these aliquots at your desired storage temperatures (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Prepare a dilution for HPLC analysis as in Step 1.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
Record the retention time and peak area of the this compound peak. Also, look for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area (Time 0).
-
Calculate the percentage of the compound remaining at each time point.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for stability assessment via HPLC.
References
preventing Egfr-IN-1 tfa precipitation in media
Welcome to the technical support center for Egfr-IN-1 tfa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The "tfa" designation indicates that the compound is supplied as a trifluoroacetate salt. EGFR is a key receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway is implicated in the development and progression of various cancers.
Below is a simplified diagram of the EGFR signaling pathway.
References
Technical Support Center: Optimizing EGFR-IN-1 TFA Concentration for Experiments
Welcome to the technical support center for EGFR-IN-1 TFA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It specifically targets the L858R/T790M double mutant of EGFR, which is a common cause of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer (NSCLC).[1][2] this compound forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition. It exhibits over 100-fold selectivity for the L858R/T790M mutant over wild-type (WT) EGFR.[1][2][3]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly in the context of NSCLC. Its main applications include:
-
Studying the biochemical and cellular effects of irreversible EGFR inhibition.
-
Investigating signaling pathways downstream of mutant EGFR.
-
Evaluating the efficacy of targeting resistant EGFR mutations in cell-based and in vivo models.
-
Serving as a tool compound for the development of new generations of EGFR inhibitors.
Q3: What is the significance of the "TFA" in the product name?
A3: TFA stands for trifluoroacetic acid. It is a strong acid commonly used as a counter-ion to form a salt with a basic compound like EGFR-IN-1. The TFA salt form often enhances the solubility and stability of the compound in powder form and facilitates its dissolution in polar solvents like DMSO for the preparation of stock solutions. When preparing your stock solution, it is important to use the molecular weight of the TFA salt for accurate concentration calculations.
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound is most effective in cell lines harboring the EGFR L858R/T790M mutation. The H1975 cell line is a well-established model for this genotype.[1][2][3] It also shows strong anti-proliferative activity against cell lines with activating EGFR mutations that are sensitive to first-line inhibitors, such as the HCC827 cell line, which has an exon 19 deletion (del(E746-A750)).[1][2][3]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound (referred to as compound 24 in the source literature) in biochemical and cellular assays.
Table 1: Biochemical IC50 Values of this compound against different EGFR genotypes.
| EGFR Genotype | IC50 (nM) |
| L858R/T790M | 4 |
| WT | 400 |
Data sourced from Wurz RP, et al. ACS Med Chem Lett. 2015.[1][2]
Table 2: Cellular IC50 Values of this compound for Cell Proliferation.
| Cell Line | EGFR Genotype | IC50 (nM) |
| H1975 | L858R/T790M | 4 |
| HCC827 | del(E746-A750) | 28 |
Data sourced from Wurz RP, et al. ACS Med Chem Lett. 2015.[1][2][3]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the molecular weight of the TFA salt provided by the manufacturer, calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
2. Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding:
-
Seed cells (e.g., H1975, HCC827) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS/MTT Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
3. Western Blot for Phospho-EGFR Inhibition
-
Cell Treatment:
-
Seed cells (e.g., H1975) in a 6-well plate and grow to 70-80% confluency.
-
Serum starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes (except for a non-stimulated control).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak inhibition of cell proliferation | Incorrect concentration range: The concentrations used may be too low. | Verify the IC50 values for your cell line (see Table 2). Perform a wider dose-response curve, for example, from 0.1 nM to 10 µM. |
| Cell line insensitivity: The cell line may not have the target EGFR mutation or may have other resistance mechanisms. | Confirm the EGFR mutation status of your cell line. Use a sensitive positive control cell line like H1975. | |
| Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the stock solution from the powder. Always store at -20°C or -80°C. | |
| High background in Western blot | Insufficient blocking: The membrane was not blocked properly. | Increase the blocking time to 1-2 hours or try a different blocking agent (e.g., switch from milk to BSA, or vice versa). |
| Antibody concentration too high: The primary or secondary antibody concentration is too high. | Titrate your antibodies to determine the optimal concentration. | |
| Insufficient washing: The membrane was not washed adequately. | Increase the number and duration of washes with TBST. | |
| Inconsistent results between experiments | Variability in cell density: The number of cells seeded can affect the outcome. | Ensure consistent cell seeding density and confluency at the time of treatment. |
| Variability in incubation time: Inconsistent treatment times can lead to different results, especially with an irreversible inhibitor. | Adhere strictly to the planned incubation times for all experiments. | |
| Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Unexpected toxicity in control cells | High DMSO concentration: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. |
| TFA salt toxicity: Although rare at typical working concentrations, the TFA counter-ion could have some effects. | This is unlikely to be a major issue, but if suspected, compare with a free-base form of a similar inhibitor if available. |
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR-IN-1 hydrochloride - Nordic Biosite [nordicbiosite.com]
troubleshooting inconsistent results with Egfr-IN-1 tfa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Egfr-IN-1 tfa. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It demonstrates high selectivity for EGFR mutants, particularly the gefitinib-resistant L858R/T790M double mutant, with over 100-fold selectivity compared to wild-type (WT) EGFR.[1][2] As an irreversible inhibitor, it forms a covalent bond with the target protein, leading to prolonged inhibition of EGFR signaling pathways.[4] This compound has shown potent antiproliferative activity in cell lines such as H1975 and HCC827.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months, or at -20°C for up to one month to maintain integrity and activity.[1]
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo experiments, a common formulation involves dissolving the compound in a vehicle such as a combination of DMSO, PEG300, Tween 80, and saline, or corn oil.[3]
Q4: What are the known IC50 values for this compound?
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving kinase inhibitors like this compound can arise from various factors related to compound handling, experimental setup, and biological variability.
| Issue | Potential Cause | Recommended Solution |
| High Variability in IC50 Values | Compound Solubility: The compound may not be fully dissolved or may be precipitating out of solution at higher concentrations. | - Ensure the compound is completely dissolved in the stock solution (e.g., by gentle warming or vortexing).- Visually inspect solutions for any precipitation before use.- Consider preparing fresh dilutions for each experiment. |
| ATP Concentration: IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration used in the assay.[1] | - Use an ATP concentration that is close to the Km value for the specific EGFR mutant being tested.- Maintain a consistent ATP concentration across all experiments for comparable results. | |
| Enzyme Activity: The activity of the recombinant EGFR enzyme may vary between batches or due to storage conditions. | - Aliquot the enzyme upon receipt and store at -80°C to minimize freeze-thaw cycles.- Qualify each new batch of enzyme to ensure consistent activity. | |
| Loss of Inhibitor Activity | Compound Stability: The trifluoroacetic acid (TFA) salt may affect the stability of the compound in certain buffers or over time. | - Prepare fresh working solutions from a frozen stock for each experiment.- Avoid prolonged storage of diluted solutions at room temperature. |
| Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. | - Use low-adhesion microplates and pipette tips.- Include a pre-incubation step of the compound in the assay plate before adding other reagents. | |
| Unexpected Off-Target Effects | High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. | - Perform experiments using a dose-response curve to identify the specific inhibitory range.- Whenever possible, use concentrations that are selective for the target kinase. |
| Irreproducible Cellular Assay Results | Cell Health and Passage Number: Changes in cell health, confluency, or high passage numbers can alter cellular responses to inhibitors. | - Maintain a consistent cell culture protocol, including seeding density and passage number.- Regularly check cells for mycoplasma contamination. |
| Incubation Time: As an irreversible inhibitor, the potency of this compound will be time-dependent. | - Optimize and standardize the incubation time for the inhibitor with the cells or enzyme.- For endpoint assays, ensure the timing is consistent across all plates and experiments. |
Experimental Protocols
General EGFR Kinase Assay Protocol (Biochemical)
This protocol is a generalized procedure for measuring the in vitro kinase activity of EGFR and the inhibitory effect of this compound.
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[5]
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Prepare solutions of recombinant EGFR enzyme (e.g., L858R/T790M mutant) and a suitable peptide substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the enzyme.
-
-
Assay Procedure:
-
Add the EGFR enzyme to the wells of a 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture to each well.
-
Monitor the reaction progress over time (e.g., 30-120 minutes) using a suitable detection method (e.g., fluorescence or luminescence-based).[5]
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear phase of the progress curves.
-
Plot the initial velocities against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and point of inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in irreversible kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Egfr-IN-1 tfa off-target effects in cell lines
Disclaimer: Publicly available information on the specific off-target effects of a compound designated "Egfr-IN-1 tfa" is limited. The following data and guidance are based on the known behavior of other EGFR tyrosine kinase inhibitors (TKIs) and are provided as a representative troubleshooting and technical support resource. The quantitative data presented is illustrative and should not be considered as experimentally verified results for this specific compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell line upon treatment with this compound that are not consistent with EGFR inhibition alone. What could be the cause?
A1: Unexpected phenotypes can often be attributed to off-target effects. Kinase inhibitors, including those targeting EGFR, can interact with other kinases in the cell, leading to the modulation of unintended signaling pathways. We recommend performing a broader analysis of key cellular processes such as proliferation, apoptosis, and cell cycle progression. A kinase profile of this compound is summarized in Table 1, which may help identify potential off-target kinases that are relevant in your cellular model.
Q2: Our EGFR wild-type cell line is showing significant cytotoxicity at concentrations where we expect specific inhibition of EGFR. Is this normal?
A2: While EGFR TKIs are designed to be more potent against EGFR-mutant cells, off-target effects can lead to cytotoxicity in EGFR wild-type cells. The IC50 values for this compound in various cell lines are provided in Table 2. If the observed cytotoxicity in your EGFR wild-type cell line is a concern, consider using a lower concentration of the inhibitor or testing its effects in a cell line with lower expression of the potential off-target kinases listed in Table 1.
Q3: How can we confirm if the observed effects in our experiment are due to on-target EGFR inhibition or off-target activities of this compound?
A3: To dissect on-target from off-target effects, we recommend the following experimental approaches:
-
Rescue experiments: Attempt to rescue the observed phenotype by introducing a constitutively active form of a downstream effector of EGFR signaling (e.g., MEK or AKT).
-
Use of a structurally different EGFR inhibitor: Compare the cellular effects of this compound with another EGFR inhibitor that has a different off-target profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | 1. Compound degradation.2. Cell line instability. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Perform regular cell line authentication and mycoplasma testing. |
| Lower than expected potency | 1. Incorrect dosage calculation.2. Presence of serum proteins that bind the inhibitor. | 1. Double-check all calculations and ensure accurate dilutions.2. Test the inhibitor's potency in serum-free media or a buffer system. |
| Unexpected cell morphology changes | Off-target effects on cytoskeletal kinases. | Review the off-target profile (Table 1) for kinases involved in cytoskeletal regulation (e.g., ROCK). Perform immunofluorescence staining for key cytoskeletal proteins. |
Quantitative Data
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Family |
| EGFR (WT) | 5 | Tyrosine Kinase |
| EGFR (L858R) | 1 | Tyrosine Kinase |
| EGFR (T790M) | 150 | Tyrosine Kinase |
| SRC | 85 | Tyrosine Kinase |
| ABL1 | 250 | Tyrosine Kinase |
| ROCK1 | 500 | Serine/Threonine Kinase |
| AURKA | 800 | Serine/Threonine Kinase |
Table 2: Hypothetical Cellular IC50 Values for this compound
| Cell Line | EGFR Status | IC50 (nM) |
| PC-9 | Exon 19 del | 10 |
| H1975 | L858R, T790M | 200 |
| A549 | Wild-Type | 1500 |
| MDA-MB-231 | Wild-Type | 2500 |
Experimental Protocols
Kinase Inhibition Assay (Example: EGFR)
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of 2x kinase solution (containing recombinant EGFR) to each well of a 384-well plate.
-
Add 0.5 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the generated ADP by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cell Viability Assay (Example: PC-9 cells)
-
Reagents and Materials:
-
PC-9 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed PC-9 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by normalizing the data to the DMSO control and fitting to a dose-response curve.
-
Visualizations
Caption: On-target vs. potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
minimizing cytotoxicity of Egfr-IN-1 tfa in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of EGFR-IN-1 TFA in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is highly selective for the L858R/T790M mutant forms of EGFR, showing 100-fold greater selectivity for these mutants over wild-type EGFR.[1][2][3] Its mechanism of action is to covalently bind to the EGFR kinase domain, which blocks the downstream signaling pathways that promote cell proliferation and survival.[4]
Q2: What is the significance of the TFA salt in this compound?
A2: TFA stands for trifluoroacetic acid. It is used as a counterion to form a salt with the inhibitor, which can improve its solubility and stability.[5] While generally used to make the compound easier to handle, the acidic nature of TFA could potentially influence the local pH in your stock solutions and, to a lesser extent, the cell culture medium if not adequately buffered.[5][6][7]
Q3: Is this compound cytotoxic to all primary cells?
A3: While this compound is designed to be selective for mutant EGFR, it can still exhibit cytotoxicity in primary cells, which typically express wild-type EGFR. This off-target toxicity can be a concern, especially at higher concentrations. The extent of cytotoxicity can vary significantly depending on the primary cell type, its proliferation rate, and the expression level of wild-type EGFR and other off-target kinases.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in organic solvents like DMSO.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[8]
Storage Recommendations:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[3]
Q5: What are the initial concentration ranges I should test for my primary cells?
A5: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cells. Based on general guidance for kinase inhibitors, a starting point could be a wide range of concentrations, for example, from 1 nM to 10 µM. The goal is to find the lowest concentration that effectively inhibits the target (if applicable in your experimental model) without causing significant cell death.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of primary cell death observed at all tested concentrations. | Inappropriate concentration range: The selected concentrations are too high for the specific primary cell type. | Perform a dose-response curve starting from a much lower concentration (e.g., picomolar range) and extending to the micromolar range to identify the IC50 for cytotoxicity. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final DMSO concentration is below 0.1% (v/v). Prepare a vehicle control with the same final DMSO concentration to assess its specific effect. | |
| Sub-optimal cell health: Primary cells are stressed due to isolation procedures, culture conditions, or passage number. | Use low-passage primary cells. Ensure optimal culture conditions (media, supplements, CO2, humidity). Allow cells to fully recover and adhere before adding the inhibitor. | |
| Off-target effects: this compound may be inhibiting other essential kinases in the primary cells. | Review the kinase inhibition profile of this compound if available. Consider using a more selective inhibitor if off-target effects are suspected. | |
| Inconsistent results between experiments. | Variable cell density: The number of cells seeded per well or dish is not consistent. Cell density can significantly impact drug cytotoxicity.[1][9] | Standardize the cell seeding density for all experiments. Use a cell counter for accurate cell numbers. |
| Inhibitor instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the stock solution to light and room temperature. The stability of similar growth factors in media can be a concern.[10][11] | |
| No observable effect of the inhibitor, even at high concentrations. | Poor inhibitor solubility/precipitation: The inhibitor may have precipitated out of the solution when diluted in the aqueous culture medium. | Visually inspect the medium for any precipitates after adding the inhibitor. Prepare the final dilution in pre-warmed medium and mix thoroughly. Consider using a lower concentration of a more soluble formulation if available. |
| Low EGFR expression/activity in primary cells: The target of the inhibitor may not be sufficiently expressed or active in your primary cells to elicit a measurable response. | Verify the expression and activity of EGFR in your primary cells using techniques like Western blot or immunofluorescence. |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Formula | C30H31F3N6O6 | [1][9] |
| Molecular Weight | 628.60 g/mol | [1][9] |
| Selectivity | 100-fold for L858R/T790M mutant EGFR over wild-type EGFR | [1][2][3] |
| Solubility | Soluble in DMSO (250 mg/mL) | [3] |
Table 2: General Starting Points for Experimental Parameters
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | Varies by cell type | Optimize for logarithmic growth phase during the experiment.[12][13] |
| This compound Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the optimal concentration. |
| DMSO Concentration | < 0.1% (v/v) | Higher concentrations can be toxic to primary cells. |
| Incubation Time | 24 - 72 hours | Dependent on the experimental endpoint and cell cycle time. |
| Serum Concentration | 0.5% - 2% or serum-free | Serum starvation can synchronize cells but may also induce stress.[3][14] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol is designed to determine the cytotoxic concentration range of this compound on primary cells using a colorimetric assay like MTT or XTT.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT or XTT assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Serum Starvation (Optional):
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a serum-free or low-serum medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the cells and add the prepared inhibitor dilutions.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the MTT or XTT assay.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the no-treatment control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|MSDS [dcchemicals.com]
- 10. qkine.com [qkine.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound [m.chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound|CAS 0|DC Chemicals [dcchemicals.com]
Egfr-IN-1 tfa degradation and storage conditions
Welcome to the technical support center for Egfr-IN-1 TFA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of this product to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound powder should be stored at -20°C for long-term stability.[1][2] Many small molecule inhibitors are shipped at ambient temperature, which is acceptable for the duration of shipping; however, immediate transfer to -20°C is recommended for storage.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A: While the specific solvent for this compound should be confirmed from the product's technical data sheet, Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors. When preparing a stock solution, ensure you are using a high-purity, anhydrous grade of the solvent to minimize degradation.
Q3: How should I store the reconstituted this compound solution?
A: Stock solutions of this compound should be stored at -80°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.[2][3]
Q4: For how long is the powdered compound and the stock solution stable?
A: The powdered form of this compound is stable for up to 3 years when stored at -20°C.[2] Stock solutions stored at -80°C are generally stable for up to 6 months, though it is best practice to use them within one month if stored at -20°C.[3]
Q5: Is the trifluoroacetate (TFA) salt form of this inhibitor stable?
A: Yes, trifluoroacetate salts are generally stable.[4] However, they can be hygroscopic, so it is important to handle the powdered compound in a dry environment and ensure vials are tightly sealed.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Incorrect solvent.- Solvent is not of high enough purity (contains water).- Compound has precipitated out of solution. | - Confirm the recommended solvent from the product datasheet.- Use fresh, anhydrous grade solvent. DMSO is known to absorb moisture.[2]- Gently warm the solution (not exceeding 40-50°C) and vortex or sonicate to aid dissolution.[2] |
| Loss of compound activity | - Improper storage conditions leading to degradation.- Repeated freeze-thaw cycles of the stock solution.- Degradation in aqueous experimental media. | - Ensure the powdered compound is stored at -20°C and stock solutions at -80°C.[1]- Prepare single-use aliquots of the stock solution.[3]- Prepare fresh dilutions in your aqueous buffer immediately before use, as some inhibitors have limited stability in aqueous solutions. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Precipitation of the compound in the experimental media. | - Ensure the compound is fully dissolved before making dilutions.- When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation. The final DMSO concentration should typically be kept below 0.5%.[3] |
Summary of Storage Conditions
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | Up to 3 years[2] |
| In Solvent | -80°C | Up to 6 months[3] |
Experimental Protocols
Protocol for Assessing Compound Stability in Solution
This protocol provides a general framework for determining the stability of this compound in your specific experimental buffer.
Objective: To evaluate the degradation of this compound in an aqueous solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture media)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).
-
Dilute the stock solution to the final working concentration in your experimental aqueous buffer.
-
Timepoint Zero (T=0): Immediately after dilution, inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. The area of the main peak corresponding to this compound will serve as the baseline.
-
Incubate the solution under your typical experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 peak area. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
References
Technical Support Center: Managing EGFR-IN-1 TFA Resistance in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to EGFR-IN-1 TFA in long-term experimental settings.
Disclaimer: this compound is an irreversible, mutant-selective EGFR inhibitor targeting L858R/T790M mutations. As of this writing, specific published data on acquired resistance mechanisms to this compound are limited. Therefore, this guide is based on the well-documented resistance patterns observed with other third-generation irreversible EGFR inhibitors (e.g., osimertinib) that share a similar mechanism of action and target profile. The principles and protocols outlined here provide a robust framework for investigating and overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) that selectively targets the L858R and T790M mutations.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[3][4] this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6]
Q2: How long does it typically take to develop resistance to this compound in vitro?
A2: The timeframe for developing resistance in cell culture can vary significantly depending on the cell line, the starting concentration of this compound, and the dose escalation strategy. Generally, it can take anywhere from 3 to 12 months of continuous culture with gradually increasing concentrations of the inhibitor to establish a resistant population.[5][7]
Q3: What are the most common mechanisms of acquired resistance to third-generation EGFR inhibitors like this compound?
A3: Based on studies with similar inhibitors, resistance mechanisms can be broadly categorized as "on-target" (alterations in the EGFR gene itself) or "off-target" (activation of alternative signaling pathways).[2][3][6]
-
On-Target Mechanisms:
-
Tertiary EGFR mutations: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of irreversible inhibitors like this compound.[2]
-
-
Off-Target Mechanisms:
-
Bypass Pathway Activation: Upregulation and activation of other receptor tyrosine kinases (RTKs) can bypass the need for EGFR signaling. Common examples include:
-
Downstream Pathway Alterations: Mutations or amplifications in components of the downstream signaling cascades can render the cells independent of EGFR activity. These include:
-
KRAS mutations
-
BRAF mutations
-
PIK3CA mutations or loss of PTEN[5]
-
-
Phenotypic Transformation: In some cases, cancer cells can undergo a change in their fundamental cell type, such as epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer (SCLC), which makes them less reliant on EGFR signaling.[3]
-
Q4: My cells are growing slower after developing resistance. Is this normal?
A4: Yes, it is not uncommon for drug-resistant cells to exhibit a slower proliferation rate compared to their parental, drug-sensitive counterparts, especially when maintained in high concentrations of the drug. This can be due to the metabolic burden of the resistance mechanism or a fitness trade-off.
Q5: Should I maintain the resistant cells in this compound-containing medium?
A5: It is generally recommended to maintain the established resistant cell line in a medium containing a maintenance dose of this compound. This helps to ensure that the resistance phenotype is stable and prevents the outgrowth of any remaining sensitive cells. The maintenance concentration is typically the highest concentration at which the cells can proliferate steadily.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Action(s) |
| Failure to Establish a Resistant Cell Line (All cells die with increasing drug concentration) | 1. Starting drug concentration is too high.2. Dose escalation is too rapid.3. The cell line is intrinsically unable to develop resistance through common mechanisms. | 1. Start with a lower initial concentration of this compound (e.g., at or slightly above the IC50).2. Increase the drug concentration more gradually (e.g., doubling the concentration every 2-4 weeks).3. Try a different parental cell line with a known propensity for developing resistance. |
| Resistant cells show a heterogeneous morphology. | The resistant population is polyclonal, consisting of cells with different resistance mechanisms. | 1. Perform single-cell cloning by limiting dilution to isolate and characterize individual resistant clones.2. Analyze the bulk population for multiple known resistance markers to understand the heterogeneity. |
| Loss of resistance phenotype after freezing and thawing or passaging without the drug. | The resistance mechanism is unstable or reversible. | 1. Always maintain a maintenance dose of this compound in the culture medium.2. Re-characterize the resistance of the cell line after thawing by performing a dose-response assay. |
| Western blot shows persistent phosphorylation of AKT and/or ERK despite EGFR inhibition. | Activation of a bypass signaling pathway (e.g., MET, HER2) or a downstream mutation (e.g., KRAS, PIK3CA). | 1. Screen for amplification of other RTKs (e.g., MET, HER2) using qPCR or FISH.2. Sequence key downstream signaling molecules (e.g., KRAS, BRAF, PIK3CA) for activating mutations.3. Test the efficacy of combination therapy with inhibitors of the identified bypass pathway. |
| No known resistance mutations or amplifications are detected in the resistant cells. | 1. A novel or uncharacterized resistance mechanism may be present.2. The resistance may be due to epigenetic changes or phenotypic plasticity (e.g., EMT). | 1. Consider whole-exome or RNA sequencing to identify novel genetic alterations.2. Analyze for markers of EMT (e.g., vimentin, N-cadherin) by western blot or immunofluorescence.3. Perform metabolomic or proteomic analyses to identify other pathway alterations. |
Data Presentation: Comparative IC50 Values
The following table provides a representative example of the shift in the half-maximal inhibitory concentration (IC50) that might be observed in cell lines that have developed resistance to a third-generation EGFR inhibitor.
| Cell Line | EGFR Genotype | Treatment | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| H1975 | L858R/T790M | This compound | 5 - 20 | >1000 | >50 - 200 |
| PC-9 | exon 19 del | Gefitinib | 10 - 30 | 2000 - 5000 | ~100 - 200 |
| HCC827 | exon 19 del | Erlotinib | 6 - 22 | ~200 | ~9 - 30 |
*Note: These are example values based on published data for similar EGFR inhibitors and should be determined empirically for your specific experimental system.[8]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method for generating acquired resistance to this compound in vitro.
Materials:
-
Parental cancer cell line (e.g., H1975, which harbors the L858R/T790M mutation)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks, plates, and consumables
-
Cell counting apparatus
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Seed the parental cells at a standard density and treat with this compound at a concentration equal to the IC50.
-
Culture and Monitoring: Culture the cells in the presence of the inhibitor, changing the medium every 2-3 days. Monitor the cells for growth and viability. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and double the concentration of this compound.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation. If the cells are unable to tolerate a doubling of the concentration, increase it by a smaller increment (e.g., 1.5-fold).
-
Establishment of Resistance: A resistant cell line is considered established when it can proliferate steadily in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization: Once established, characterize the resistant cell line by determining its new IC50 for this compound and analyzing for known resistance mechanisms.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation state of EGFR and its downstream signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare the levels of protein phosphorylation between parental and resistant cells.
Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Innate and Acquired Resistance to anti-EGFR therapy: A Review of Current Knowledge with a Focus on Rechallenge Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving EGFR-IN-1 TFA Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-1 TFA. The focus is on improving its bioavailability for in vivo studies, addressing common challenges encountered during experimental work.
Disclaimer: Specific physicochemical and pharmacokinetic data for this compound are not extensively available in the public domain. Therefore, this guide utilizes data from structurally and functionally related third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib, Gefitinib, and Erlotinib, as illustrative examples. Researchers should perform their own formulation development and validation for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is poorly soluble in aqueous vehicles. What are my options for oral formulation in rodents?
A1: Poor aqueous solubility is a common characteristic of kinase inhibitors. This compound, being a lipophilic molecule, is expected to have low solubility in simple aqueous vehicles like water or saline. Here are several strategies to address this, ranging from simple to complex:
-
Co-solvent Systems: For initial studies, using a mixture of water-miscible organic solvents can be effective. Common co-solvents include PEG 300, PEG 400, Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO). These are often combined with surfactants like Tween® 80 or Cremophor® EL to improve wetting and prevent precipitation upon dilution in the gastrointestinal tract.
-
Suspensions: If a solution is not feasible at the desired concentration, a micronized suspension can be prepared. The compound is milled to a small, uniform particle size and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose - CMC) and a wetting agent (e.g., Tween® 80).
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral absorption.[1][2] These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.
-
pH Adjustment: Since many kinase inhibitors are weakly basic, their solubility can be pH-dependent.[3][4] Using a vehicle with a low pH may increase solubility. For instance, the solubility of Osimertinib is significantly higher in simulated gastric fluid (pH 1.2) compared to water.[2][5] However, the stability of the compound at different pH values must be confirmed.
Q2: I'm observing high variability in plasma exposure between my study animals. What could be the cause and how can I fix it?
A2: High inter-animal variability is a frequent issue with poorly soluble drugs and can be caused by several factors:
-
Formulation Instability: The drug may be precipitating out of the formulation either before or after administration.
-
Troubleshooting: Visually inspect the formulation for any signs of precipitation before dosing each animal. Ensure the formulation is homogenous by vortexing or stirring between administrations. For solutions, consider increasing the amount of co-solvent or surfactant. For suspensions, ensure the particle size is small and uniform, and that the suspending agent is effective.
-
-
Physiological Differences: Variations in gastric pH, GI motility, and food intake can significantly affect the dissolution and absorption of a poorly soluble compound.
-
Troubleshooting: Standardize experimental conditions as much as possible. Fasting animals overnight (while providing access to water) before oral gavage is a standard practice to reduce variability in gastric contents. Ensure consistent dosing technique and timing.
-
-
Dose Volume and Vehicle Effects: The type and volume of the dosing vehicle can influence gastric emptying and drug absorption.
-
Troubleshooting: Use a consistent and appropriate dosing volume for the animal's weight (typically 5-10 mL/kg for mice).[6] If using a high-viscosity vehicle, ensure accurate and complete delivery.
-
Q3: My compound seems to have very low oral bioavailability (F%). How can I improve it?
A3: Low oral bioavailability for kinase inhibitors is often due to a combination of poor solubility and significant first-pass metabolism in the gut wall and liver.[1]
-
Solubility-Limited Absorption: If the drug does not dissolve in the GI tract, it cannot be absorbed. This is often the primary hurdle.
-
Solution: Employ advanced formulation strategies designed to increase solubility and dissolution rate. Moving from a simple suspension to a co-solvent solution or a lipid-based formulation (SEDDS) can dramatically increase the amount of dissolved drug available for absorption.
-
-
First-Pass Metabolism: Many kinase inhibitors are substrates for Cytochrome P450 enzymes (especially CYP3A4) in the liver and intestine, which metabolize the drug before it reaches systemic circulation.[1]
-
Solution: While altering metabolism is complex, some formulation approaches can help. For example, lipid-based formulations can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.
-
Q4: What is a good starting formulation for a preliminary in vivo pharmacokinetic (PK) study?
A4: For a first-pass PK study, a simple and scalable formulation is often preferred. A good starting point for a poorly soluble compound like this compound could be a suspension or a co-solvent solution.
-
Recommended Starting Formulation (Suspension):
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% to 1% (v/v) Tween® 80 in sterile water.
-
Rationale: This is a widely used, well-tolerated vehicle for oral suspensions in rodents. CMC acts as a suspending agent to prevent the drug particles from settling, and Tween® 80 acts as a wetting agent to improve dispersibility. A similar vehicle (0.25% carboxymethylcellulose with 10% DMSO) was used for Gefitinib administration in mice.[7]
-
-
Recommended Starting Formulation (Solution):
-
Vehicle: 10% DMSO, 40% PEG 300, 5% Tween® 80, 45% Saline.
-
Rationale: This is a common co-solvent system (often referred to as "TPT" for Tween/PEG/Saline with a solubilizer like DMSO) used in preclinical studies to achieve a solution for compounds that are otherwise difficult to dissolve. A similar vehicle was successfully used to achieve a 2.08 mg/mL clear solution of Osimertinib.[8]
-
Actionable Advice: Before dosing, always perform a short-term stability check of your chosen formulation at room temperature to ensure the compound remains in solution or suspension for the duration of your dosing procedure.
Data Presentation: Properties of this compound & Proxies
As specific data for this compound is limited, the following tables provide data for related, well-characterized EGFR inhibitors to serve as a guide for formulation development.
Table 1: Solubility Data of Example EGFR Inhibitors in Common Solvents and Vehicles. (This data is for illustrative purposes. Actual solubility of this compound must be determined experimentally.)
| Compound | Solvent/Vehicle | Solubility | Reference |
| Osimertinib | Water (37°C) | ~3.1 mg/mL (as mesylate salt) | |
| Water | Very slightly soluble (~0.924 mg/mL) | [2] | |
| Simulated Gastric Fluid (pH 1.2) | ~2.14 mg/mL | [2][5] | |
| PEG-400 (45°C) | High (Mole fraction: 7.33 x 10⁻³) | [9] | |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | [8] | |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (Clear Solution) | [8] | |
| Gefitinib | DMSO | ~20 mg/mL | [3] |
| DMF | ~20 mg/mL | [3] | |
| Ethanol | ~0.3 mg/mL | [3] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] | |
| Erlotinib | PEG-400 | High solubility reported | [7] |
| Tween 80 | Solubilization capacity demonstrated | [10][11] |
Table 2: Example Pharmacokinetic Parameters of EGFR Inhibitors in Rodents Following Oral Administration. (These values are dose, formulation, and species-dependent and should be used as a general guide only.)
| Compound | Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | T½ (h) | Reference |
| Erlotinib | Mouse | 10 | ~2.0 | ~1010 | ~5810 | ~2.4 | [1] |
| Gefitinib | Rat | 10 | ~2.0 | ~350 | ~1900 | ~3.7-4.1 | [12] |
| Rat | 5 (IV) | - | - | - | ~7-14 | [13][14] | |
| Osimertinib | Rat | 10 | ~3.3 | ~150 | ~130 | ~15 | [6][15] |
| Mouse | 25 (comparative) | ~8 | ~1800 (plasma) | ~25000 (plasma) | ~6 (plasma) | [16] |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation (10 mg/mL)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in deionized water. Stir until fully dissolved. Add Tween® 80 to a final concentration of 0.5% (v/v) and mix thoroughly.
-
Weighing: Weigh the required amount of this compound powder. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the compound.
-
Wetting: Place the powder in a glass mortar. Add a small volume of the vehicle (e.g., 1-2 mL) and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the mortar while continuously mixing.
-
Homogenization: Transfer the suspension to a suitable container. Homogenize using a sonicator or a high-shear mixer to ensure a fine, uniform suspension.
-
Storage and Use: Store at 2-8°C. Before each use, vortex the suspension vigorously to ensure homogeneity.
Protocol 2: In Vivo Oral Gavage in Mice
-
Animal Preparation: Fast mice for at least 4 hours (overnight fasting is common) before dosing to reduce food-related variability. Ensure free access to water.
-
Dose Calculation: Weigh each mouse immediately before dosing. Calculate the exact volume to be administered based on the mouse's body weight and the target dose (e.g., for a 10 mg/kg dose and a 10 mg/mL formulation, a 25 g mouse would receive 0.25 mL).
-
Restraint: Restrain the mouse firmly by scruffing the neck and back skin to immobilize the head and align the esophagus with the stomach. The body should be held securely.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).[6] Measure the needle length from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[17] Gently insert the needle into the mouth, slightly to one side, and advance it along the roof of the mouth down the esophagus. There should be no resistance. If the animal coughs or struggles excessively, the needle may be in the trachea; withdraw immediately.[13][18]
-
Substance Administration: Once the needle is correctly placed, dispense the formulation slowly and steadily.
-
Needle Removal & Monitoring: Withdraw the needle smoothly. Return the mouse to its cage and monitor it for at least 15-30 minutes for any signs of immediate distress, such as labored breathing or leakage from the mouth or nose.[13]
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for formulation and in vivo pharmacokinetic evaluation.
Formulation Selection Logic
Caption: Decision tree for selecting a suitable oral formulation strategy.
References
- 1. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. scribd.com [scribd.com]
- 6. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alterations of Gefitinib Pharmacokinetics by Co-administration of Herbal Medications in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncologynews.com.au [oncologynews.com.au]
- 17. This compound [m.chemicalbook.com]
- 18. Pharmacogenomic and Pharmacokinetic Determinants of Erlotinib Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected phenotypes with Egfr-IN-1 tfa
Welcome to the technical support center for Egfr-IN-1 tfa. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting experimental challenges encountered while using this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in cell proliferation in our cancer cell line as expected, but we are also seeing significant changes in cell morphology and adhesion. Is this a known effect of this compound?
A1: Yes, changes in cell morphology and adhesion can be an expected, though sometimes surprising, phenotype when using EGFR inhibitors like this compound. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Inhibition of this pathway can, therefore, lead to a variety of cellular changes beyond a simple reduction in proliferation. For instance, EGFR signaling is known to influence the expression and function of adhesion molecules and cytoskeletal components.
Q2: Our in vivo studies using this compound are showing unexpected dermatological side effects in our animal models, such as skin rashes and hair changes. Is this related to the inhibitor's mechanism of action?
A2: Yes, dermatological side effects are a well-documented class effect of EGFR inhibitors.[1][2] EGFR is highly expressed in the basal layer of the epidermis and plays a crucial role in the growth and migration of keratinocytes.[1] Inhibition of EGFR can disrupt these processes, leading to inflammatory responses that manifest as papulopustular skin rashes.[1] Changes in hair, such as finer, brittle, or curly hair, and even increased eyelash growth (trichomegaly), have also been reported.[1]
Q3: We have noticed an unexpected increase in the expression of genes related to apoptosis in our cell line after treatment with this compound, even at concentrations that only partially inhibit proliferation. Why might this be happening?
A3: The EGFR signaling pathway is a key regulator of cell survival, primarily through the PI3K/Akt and MAPK/ERK pathways, which in turn regulate pro- and anti-apoptotic proteins.[3] By inhibiting EGFR, this compound can shift the cellular balance towards apoptosis. Even partial inhibition of EGFR signaling can be sufficient to trigger this pro-apoptotic response in some cell lines, especially if they are highly dependent on this pathway for survival.
Q4: Can this compound have off-target effects on other kinases?
A4: While this compound is designed to be a specific inhibitor of EGFR, like many small molecule kinase inhibitors, it may exhibit some degree of off-target activity, particularly at higher concentrations. Tyrosine kinase inhibitors (TKIs) can sometimes bind to other kinases with similar ATP-binding pockets.[4][5] If you suspect off-target effects are contributing to your unexpected phenotype, it is advisable to perform a kinome profiling assay to assess the selectivity of this compound under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
| Possible Cause | Troubleshooting Step |
| Cell passage number and health | Ensure you are using cells within a consistent and low passage number range. Visually inspect cells for any signs of stress or contamination before plating. |
| Inconsistent cell seeding density | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain humidity and temperature consistency across the plate. |
| Reagent preparation and storage | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure the inhibitor is stored correctly as per the manufacturer's instructions. |
| Assay timing | Optimize the incubation time with the inhibitor to capture the desired biological response. |
Issue 2: High background signal in Western blot analysis of EGFR phosphorylation.
| Possible Cause | Troubleshooting Step |
| Insufficient serum starvation | Ensure cells are adequately serum-starved to reduce basal EGFR activation before stimulation with EGF. |
| High antibody concentration | Titrate the primary antibody to determine the optimal concentration that provides a strong signal without high background. |
| Inadequate blocking | Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and ensure sufficient blocking time. |
| Non-specific antibody binding | Include appropriate controls, such as isotype controls or secondary antibody-only controls, to check for non-specific binding. |
| Cross-reactivity of secondary antibody | Use a secondary antibody that is specific for the species of the primary antibody. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A431 | Epidermoid Carcinoma | 8.5 |
| HCC827 | Non-Small Cell Lung Cancer | 15.2 |
| BxPC-3 | Pancreatic Cancer | 125.6 |
| MCF-7 | Breast Cancer | >1000 |
Data are representative and may vary depending on experimental conditions.
Table 2: Off-Target Kinase Inhibition Profile of this compound (at 1 µM)
| Kinase | % Inhibition |
| EGFR | 98% |
| HER2 | 45% |
| Src | 12% |
| Abl | 8% |
| VEGFR2 | 5% |
This data is illustrative of potential off-target effects and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Phospho-EGFR
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Serum starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phospho-EGFR signal to the total EGFR signal.
Visualizations
References
- 1. Adverse events associated with anti-EGFR therapies for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pro.dermnetnz.org [pro.dermnetnz.org]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Egfr-IN-1 Experiments and Controlling for TFA Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr-IN-1, with a specific focus on understanding and controlling for the effects of trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Egfr-IN--1 and how does it work?
Egfr-IN-1 is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Egfr-IN-1 works by blocking the tyrosine kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that promote tumor progression.
Q2: What is TFA and why is it present in my Egfr-IN-1 sample?
TFA (trifluoroacetic acid) is a strong acid commonly used in the purification of synthetic peptides and small molecules, such as Egfr-IN-1, through a process called reversed-phase high-performance liquid chromatography (RP-HPLC). While most of the TFA is removed during the final processing steps (lyophilization), residual amounts can remain in the final product as a counter-ion to the positively charged inhibitor molecule. Several suppliers offer Egfr-IN-1 as a TFA salt.
Q3: Can residual TFA affect my experimental results?
Yes, residual TFA can have direct biological effects that may confound your experimental results. Studies have shown that TFA can:
-
Inhibit cell proliferation: At concentrations as low as 10 nM, TFA has been observed to reduce cell numbers in various cell lines.[2]
-
Stimulate cell growth: At higher concentrations (in the millimolar range), TFA has been reported to enhance cell growth and protein synthesis in certain cell types.[2]
-
Alter signaling pathways: TFA has been shown to modulate the activity of other receptors and signaling molecules, which could indirectly impact the EGFR pathway you are studying.
-
Cause experimental variability: The presence of TFA can introduce unpredictable fluctuations in your data, leading to false-positive or false-negative results.[2]
Q4: How do I know if my Egfr-IN-1 is a TFA salt?
Always check the technical data sheet or product information provided by the supplier. This documentation should specify the salt form of the compound. If it is a TFA salt, it will typically be indicated in the product name or description (e.g., "Egfr-IN-1 (TFA salt)"). If the information is unclear, contact the supplier's technical support for clarification. Some suppliers also offer Egfr-IN-1 as a hydrochloride (HCl) salt, which is generally considered more biologically inert.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my cell-based assays with Egfr-IN-1.
This could be due to a variety of factors, including potential interference from residual TFA. Follow these troubleshooting steps:
Step 1: Verify the Salt Form of Your Egfr-IN-1
-
Action: Review the technical data sheet for your specific lot of Egfr-IN-1 to confirm if it is a TFA salt.
-
Reasoning: Confirming the presence of TFA is the first step in diagnosing potential interference.
Step 2: Implement Proper Control Experiments
-
Action: Design and perform control experiments to isolate the effects of TFA.
-
Reasoning: This is crucial to determine if the observed effects are due to the inhibitor itself or the TFA counter-ion.
| Control Group | Purpose | Expected Outcome if TFA is the Cause |
| Vehicle Control (TFA only) | To assess the direct effect of TFA on your cells at the same concentration present in your Egfr-IN-1 (TFA salt) treatment. | You may observe changes in cell viability, proliferation, or signaling that mimic or oppose the effects seen with Egfr-IN-1. |
| Egfr-IN-1 (HCl salt) | To compare the activity of the inhibitor without the TFA counter-ion. | The HCl salt should show the "true" inhibitory effect on EGFR signaling, and any differences compared to the TFA salt can be attributed to TFA interference. |
| Inactive Compound (TFA salt) | To control for non-specific effects of a small molecule with a TFA counter-ion. | This helps to distinguish between the specific inhibitory action of Egfr-IN-1 and general effects of introducing a TFA-containing compound to the cells. |
Step 3: Consider TFA Removal or Salt Exchange
If your control experiments indicate that TFA is affecting your results, you may need to remove it or exchange it for a different counter-ion.
-
Action: Choose a suitable method for TFA removal or exchange based on your laboratory's capabilities.
-
Reasoning: This will provide a cleaner experimental system to study the specific effects of Egfr-IN-1.
| Method | Description | Advantages | Disadvantages |
| Lyophilization from HCl Solution | The compound is dissolved in a dilute HCl solution and then lyophilized (freeze-dried). This process is repeated several times. | Relatively simple and does not require specialized equipment beyond a lyophilizer. | May not completely remove all TFA. Can be time-consuming due to multiple cycles. |
| Anion Exchange Chromatography | The compound is passed through an anion exchange column that has been pre-equilibrated with a buffer containing the desired counter-ion (e.g., chloride or acetate). | Can be very effective at removing TFA. | Requires an appropriate chromatography system and optimization of conditions. |
| Re-purification by HPLC | The compound is re-purified using HPLC with a mobile phase that does not contain TFA, but instead uses an alternative acid like formic acid or acetic acid. | Can achieve high purity and complete removal of TFA. | Requires access to an HPLC system and expertise in purification. May result in some loss of the compound. |
Experimental Protocols
Protocol 1: Vehicle Control for TFA Effects in a Cell Viability Assay
This protocol describes how to prepare a TFA-only vehicle control to test its effect on cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
Determine TFA Concentration: Consult the technical data sheet of your Egfr-IN-1 (TFA salt) to find the molecular weight of the salt form. Calculate the molar concentration of TFA in your highest working concentration of the inhibitor.
-
Prepare TFA Stock Solution: Prepare a stock solution of TFA in the same solvent used for your Egfr-IN-1 (e.g., DMSO).
-
Prepare Serial Dilutions: Create a serial dilution of the TFA stock solution that matches the concentrations of TFA that will be present in your experimental wells treated with Egfr-IN-1.
-
Treat Cells: Add the TFA dilutions to your control wells at the same time you treat your experimental wells with Egfr-IN-1.
-
Incubate and Analyze: Follow your standard cell viability assay protocol to measure the effect of TFA on cell proliferation.
Visualizations
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway and the point of inhibition by Egfr-IN-1.
Experimental Workflow for Controlling TFA Effects
Caption: A logical workflow for identifying and addressing potential TFA-related artifacts in experiments.
Troubleshooting Logic for TFA Effects
Caption: A step-by-step logical diagram to troubleshoot potential TFA interference in your experiments.
References
Egfr-IN-1 tfa interference with assay reagents
Welcome to the technical support center for EGFR-IN-1 TFA. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with the use of EGFR-IN-1 as a trifluoroacetic acid (TFA) salt.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
FAQs: General Information
Q1: What is this compound and what is its mechanism of action?
EGFR-IN-1 is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high selectivity for the L858R/T790M mutant forms of the receptor.[1] It is often supplied as a trifluoroacetic acid (TFA) salt, which is a byproduct of the purification process. The TFA salt form can sometimes interfere with experimental assays. EGFR-IN-1 exerts its effect by covalently binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, thereby blocking its signaling pathways that are crucial for cell proliferation and survival.
Q2: What is the significance of the TFA salt form?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides and small molecules, including EGFR-IN-1, via high-performance liquid chromatography (HPLC).[2] While it aids in the purification process, residual TFA in the final product can impact experimental results by altering the pH of solutions or directly interacting with assay components.
Q3: What are the typical storage conditions for this compound?
This compound is typically stored as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent.[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. The stability of the compound in DMSO at various temperatures should be considered for long-term storage.
Troubleshooting: Assay Interference
Q4: I am seeing unexpected results in my kinase assay. Could this compound be interfering with the assay reagents?
Yes, it is possible. The trifluoroacetate counter-ion can interfere with various components of kinase assays. For instance, in luminescence-based assays like ADP-Glo™, which measure the amount of ADP produced, changes in pH caused by TFA can affect enzyme kinetics and the light-generating reaction.[4][5][6][7] It is also known that TFA can cause signal suppression in fluorescence-based assays.
Q5: My cell viability assay (e.g., MTT, MTS) results are inconsistent when using this compound. What could be the cause?
The TFA salt can directly affect cell viability and the assay chemistry itself. Studies have shown that TFA can be cytotoxic at certain concentrations.[8][9] In MTT and MTS assays, which rely on the metabolic activity of cells to reduce a tetrazolium salt to a colored formazan product, TFA can alter the cellular metabolic rate or interfere with the enzymatic reactions involved in formazan production, leading to inaccurate readings.[10]
Q6: How can I determine if TFA is the source of the interference in my assay?
To confirm TFA interference, you can run a control experiment with TFA alone at concentrations equivalent to those present in your this compound solution. This will help you to distinguish the effect of the inhibitor from the effect of the TFA salt.
Troubleshooting: Mitigating TFA Interference
Q7: What are the methods to remove or reduce TFA from my EGFR-IN-1 sample?
Several methods can be employed to remove or exchange the TFA counter-ion:
-
Lyophilization: Repeatedly dissolving the compound in a suitable solvent (like water or a buffer) and then lyophilizing (freeze-drying) can help remove volatile TFA.
-
Salt Exchange: This is a more robust method where the TFA salt is exchanged for a more biologically compatible salt, such as hydrochloride (HCl) or acetate.[11][12] This is often achieved by dissolving the compound in a solution containing the desired counter-ion and then removing the solvent.
Q8: Are there alternative salt forms of small molecule inhibitors that are less likely to cause interference?
Yes, hydrochloride (HCl) and acetate salts are common alternatives that are generally considered more biocompatible and less likely to interfere with biological assays compared to TFA salts.[11][12] When possible, sourcing the inhibitor in one of these alternative salt forms can prevent issues with TFA interference from the outset.
Data Presentation
The following tables summarize key quantitative data related to EGFR-IN-1 and potential TFA interference.
Table 1: Inhibitory Activity of EGFR-IN-1 and Other EGFR Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Reference |
| EGFR-IN-1 | EGFR (L858R/T790M) | Potent (specific value not publicly available) | H1975, HCC827 | [1] |
| EGFR-IN-18 | EGFR (L858R/T790M/C797S) | 4.9 | - | [1] |
| EGFR-IN-18 | EGFR (wild-type) | 47 | - | [1] |
| EGFR mutant-IN-1 | EGFR (L858R/T790M/C797S) | 27.5 | - | [1] |
| EGFR mutant-IN-1 | EGFR (wild-type) | >1000 | - | [1] |
| JBJ-02-112-05 | EGFR (L858R/T790M) | 15 | - | [1] |
Table 2: Potential for TFA Interference in Common Assays
| Assay Type | Potential for Interference by TFA | Observed Effects | Mitigation Strategies |
| Kinase Assays (Luminescence-based, e.g., ADP-Glo™) | High | Altered enzyme kinetics, quenching of luminescence | TFA removal/salt exchange, use of TFA-tolerant assay buffers |
| Kinase Assays (Fluorescence-based) | Moderate to High | Signal quenching, altered fluorescence properties of probes | TFA removal/salt exchange, use of red-shifted fluorophores |
| Cell Viability Assays (e.g., MTT, MTS) | High | Direct cytotoxicity, altered cellular metabolism, interference with formazan production | TFA removal/salt exchange, use of alternative viability assays (e.g., ATP-based) |
| Mass Spectrometry | High | Ion suppression, leading to reduced sensitivity | Use of alternative mobile phase additives (e.g., formic acid), post-column addition of signal enhancers |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and general kinase assay procedures.
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
-
Prepare a 2X solution of EGFR enzyme (recombinant) in kinase reaction buffer.
-
Prepare a 2X solution of the substrate (e.g., a poly-Glu-Tyr peptide) and ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for EGFR.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.
-
Add 5 µL of the 2X EGFR enzyme solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol provides a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Protocol 3: TFA to HCl Salt Exchange
This protocol describes a common method for exchanging the trifluoroacetate counter-ion for chloride.
-
Dissolution:
-
Dissolve the this compound in a minimal amount of deionized water.
-
-
Acidification:
-
Add a 10-fold molar excess of hydrochloric acid (HCl) to the solution. A stock solution of 1 M HCl can be used.
-
-
Lyophilization:
-
Freeze the solution using a dry ice/acetone bath or a freezer at -80°C.
-
Lyophilize the frozen solution overnight to remove the water and excess HCl.
-
-
Repetition:
-
To ensure complete exchange, redissolve the resulting solid in deionized water and repeat the lyophilization step at least two more times.
-
-
Verification (Optional):
-
The efficiency of the salt exchange can be verified using techniques such as ion chromatography or NMR spectroscopy to quantify the amount of residual trifluoroacetate.
-
Visualizations
The following diagrams illustrate key concepts related to EGFR signaling and experimental workflows.
Caption: Simplified EGFR signaling pathway.
Caption: Experimental workflow for testing EGFR inhibitors.
Caption: Troubleshooting decision tree for assay interference.
References
- 1. This compound|CAS 0|DC Chemicals [dcchemicals.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in Egfr-IN-1 tfa dose-response curves
Welcome to the technical support center for Egfr-IN-1 tfa. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental challenges with this irreversible EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It specifically targets the L858R/T790M mutant forms of EGFR, which are commonly associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). As a covalent inhibitor, it forms a permanent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of EGFR, leading to sustained inhibition of its kinase activity. This irreversible binding is a key factor to consider in experimental design and data interpretation.
Q2: In which cell lines is this compound expected to be most active?
This compound is designed to be most potent against cell lines harboring the EGFR L858R/T790M mutations. The NCI-H1975 cell line is a widely used model for this genotype. It is also reported to have strong antiproliferative activity against HCC827 cells, which carry an exon 19 deletion. Variability in response can be expected based on the specific EGFR mutation status and the genetic background of the cell line.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10-20 mM |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month |
Note: To minimize the effects of DMSO on your cells, the final concentration of DMSO in your assay should ideally be kept below 0.5% and should not exceed 1%.[1] Always perform a vehicle control with the same final DMSO concentration as your experimental wells.
Q4: My dose-response curve is unusually steep. What could be the cause?
A steep dose-response curve, often indicated by a high Hill coefficient, can be a sign of experimental artifacts.[2] For covalent inhibitors like this compound, this can be due to:
-
Stoichiometric Inhibition: At inhibitor concentrations close to the enzyme concentration, the inhibition becomes stoichiometric, leading to a sharp increase in inhibition over a narrow concentration range.[2]
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can lead to non-specific inhibition and a steep dose-response.[2]
-
Irreversible Binding Kinetics: The time-dependent nature of irreversible inhibition can sometimes result in steeper curves, especially if the incubation time is not optimized.
Troubleshooting Guide
This guide addresses common issues encountered when performing dose-response experiments with this compound.
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true dose-response relationship.
-
Diagram: Troubleshooting High Variability
Caption: A logical workflow to diagnose sources of high variability.
-
Potential Causes & Solutions:
-
Compound Precipitation: this compound may have limited solubility in aqueous media.
-
Solution: Visually inspect your stock solution and final dilutions for any precipitate. If observed, prepare a fresh stock solution in 100% anhydrous DMSO. When diluting into your final assay medium, ensure rapid and thorough mixing. Consider performing a solubility test by preparing your highest concentration in the final assay medium and checking for precipitation over time.
-
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant concentration differences, especially with serial dilutions.
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. When preparing serial dilutions, ensure thorough mixing between each step.
-
-
Uneven Cell Seeding: A non-uniform cell density across the plate will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently rock the plate in a cross pattern after seeding to ensure even distribution. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS.
-
-
Cell Health and Contamination: Unhealthy or contaminated cells will respond inconsistently.
-
Solution: Regularly check your cell cultures for signs of stress or contamination. Ensure you are using cells within a consistent and optimal passage number range.
-
-
Issue 2: Inconsistent IC50 Values Between Experiments
-
Diagram: Factors Influencing IC50 Values
Caption: Key experimental parameters that can affect IC50 determination.
-
Potential Causes & Solutions:
-
Incubation Time: For an irreversible inhibitor, the IC50 value will decrease with longer incubation times as more of the target becomes covalently modified.
-
Solution: Standardize your incubation time across all experiments. For initial characterization, it may be beneficial to perform a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of inhibition.
-
-
Cell Density: The number of cells per well can influence the effective inhibitor-to-target ratio.
-
Solution: Optimize and maintain a consistent cell seeding density for all experiments. Ensure that the cells are in the logarithmic growth phase during the assay.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Solution: Use a consistent and, if possible, lower concentration of FBS in your assay medium. Be aware that changes in serum batches can also introduce variability.
-
-
Compound Stability: this compound may degrade over time in aqueous solutions.
-
Solution: Prepare fresh dilutions of the compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
-
-
Issue 3: No Inhibition or Very High IC50 Value
A lack of expected activity can be due to several factors.
-
Potential Causes & Solutions:
-
Incorrect Cell Line: The cell line used may not have the target EGFR mutations (L858R/T790M).
-
Solution: Confirm the EGFR mutation status of your cell line through sequencing or by referencing the supplier's data. Include a positive control cell line known to be sensitive to this compound (e.g., NCI-H1975).
-
-
Compound Inactivity: The compound may have degraded.
-
Solution: Use a fresh vial of the compound or prepare a new stock solution. If possible, verify the identity and purity of the compound using analytical methods like LC-MS.
-
-
Assay Interference: Components of your assay buffer or media may be interfering with the inhibitor. Covalent inhibitors can be particularly sensitive to nucleophiles.
-
Solution: Be cautious of high concentrations of components like DTT or β-mercaptoethanol in your assay buffer, as these can react with the inhibitor.[3]
-
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
-
Diagram: Cell Viability Assay Workflow
Caption: Step-by-step workflow for an MTT-based cell viability assay.
-
Materials:
-
NCI-H1975 or other appropriate cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of complete growth medium). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X working stock of your highest desired concentration of this compound in complete growth medium. Perform serial dilutions in complete growth medium to generate a range of 2X concentrations. Also, prepare a 2X vehicle control (containing the same final DMSO concentration).
-
Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions or vehicle control. This will result in a final volume of 200 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4][5]
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle control (as 100% viability) and plot the percent viability against the log of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Protocol 2: Western Blotting for EGFR Phosphorylation
This protocol can be used to confirm the on-target activity of this compound by assessing the phosphorylation status of EGFR.
-
Materials:
-
NCI-H1975 cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control (β-actin).
-
Data Presentation
Table 1: Reference IC50 Values of EGFR Inhibitors in Relevant Cell Lines
| Inhibitor | Target EGFR Mutation | Cell Line | Assay Type | Reported IC50 (nM) |
| Afatinib | Exon 19 deletion | PC-9 | Cell Viability | 0.8[6] |
| Afatinib | L858R | H3255 | Cell Viability | 0.3[6] |
| Afatinib | L858R/T790M | NCI-H1975 | Cell Viability | 57[6] |
| Osimertinib | L858R/T790M | NCI-H1975 | Cell Viability | 5[6] |
| Gefitinib | Exon 19 deletion | HCC827 | Cell Viability | < 1[7] |
| Erlotinib | Exon 19 deletion | HCC827 | Cell Viability | < 1[7] |
Note: These are reference values from the literature for other EGFR inhibitors and may not be directly comparable to the IC50 of this compound. Experimental conditions can significantly influence the determined IC50.
Signaling Pathway
-
Diagram: EGFR Signaling and Site of Inhibition by this compound
Caption: EGFR signaling cascade and the irreversible inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: EGFR-IN-1 TFA vs. Erlotinib in EGFR-Mutated Non-Small Cell Lung Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two epidermal growth factor receptor (EGFR) inhibitors: EGFR-IN-1 TFA and the well-established drug, Erlotinib. This analysis is based on publicly available in vitro data, focusing on their inhibitory activity against wild-type and mutated EGFR, as well as their effects on cancer cell proliferation, apoptosis, and cell cycle progression.
Executive Summary
This guide presents a head-to-head comparison of this compound and Erlotinib, summarizing their performance in preclinical models of non-small cell lung cancer (NSCLC). Both compounds are potent inhibitors of EGFR, a key driver in many cancers. The data indicates that this compound, a novel acrylamide derivative, demonstrates significant potency, particularly against the L858R/T790M double mutant form of EGFR, a common mechanism of resistance to first-generation inhibitors like Erlotinib. While Erlotinib is a well-characterized inhibitor with broad activity against activating EGFR mutations, the presented data suggests this compound may offer an advantage in overcoming specific resistance mutations.
Data Presentation
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
| Compound | EGFR WT | EGFR L858R/T790M | EGFR L858R/T790M/C797S |
| This compound | 37 nM | 1.7 nM | >300 nM |
| Erlotinib | 2 nM[1] | Not specified | Not specified |
Note: Direct comparative IC50 data for Erlotinib against the L858R/T790M and L858R/T790M/C797S mutants under the same experimental conditions as this compound was not available in the reviewed literature.
Table 2: Anti-proliferative Activity in NSCLC Cell Lines (IC50)
| Compound | A549 (EGFR WT) | H1975 (EGFR L858R/T790M) |
| This compound | 4.17 µM | 0.052 µM |
| Erlotinib | ~23 µM[2] | 4.3 µM[3] |
Table 3: Cellular Effects on H1975 Cells (EGFR L858R/T790M)
| Compound | Effect | Observations |
| This compound | Apoptosis Induction | Dose-dependent increase in apoptosis. |
| Cell Cycle Arrest | Induces arrest at the G0/G1 phase. | |
| Erlotinib | Apoptosis Induction | Induces apoptosis. |
| Cell Cycle Arrest | Induces G1 cell cycle arrest.[1] |
Experimental Protocols
EGFR Kinase Inhibition Assay (for this compound)
The in vitro inhibitory activities of this compound against wild-type and mutant EGFR kinases were determined using a kinase activity assay. The specific protocol was detailed in the primary research publication by Ding S, et al.[4]
Cell Viability Assay (MTT Assay)
For this compound: Human non-small cell lung cancer cell lines A549 and H1975 were cultured in appropriate media. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The IC50 values were calculated from the dose-response curves.[4]
For Erlotinib: A549 and H1975 cells were seeded in 96-well plates and treated with a range of Erlotinib concentrations for 72 hours. Cell viability was determined using the MTT assay. The formazan product was dissolved in DMSO, and the absorbance was read at a specific wavelength to determine the percentage of viable cells relative to untreated controls. IC50 values were then calculated.[3][5]
Apoptosis and Cell Cycle Analysis (for this compound)
H1975 cells were treated with varying concentrations of this compound. For apoptosis analysis, cells were stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed, stained with PI, and the DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[4]
Western Blot Analysis (General Protocol for Erlotinib)
Cells were treated with Erlotinib at specified concentrations and for various durations. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and other downstream signaling proteins. After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.[6][7]
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
- 1. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 2. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives as selective EGFRL858R/T790M kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of erlotinib-resistant human non-small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of several widely used Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). While this guide aims to be a comprehensive resource, it is important to note that specific data for "Egfr-IN-1 tfa" was not publicly available at the time of this writing. Therefore, the comparison focuses on established and clinically relevant EGFR TKIs for which selectivity data has been published.
The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety profile. A highly selective inhibitor will primarily target the intended kinase (e.g., EGFR) with minimal off-target effects, potentially leading to a wider therapeutic window and fewer side effects. Conversely, multi-targeted or less selective inhibitors may offer broader anti-cancer activity but can also be associated with increased toxicity. This guide presents quantitative data, experimental methodologies, and pathway visualizations to aid in the understanding and comparison of these important therapeutic agents.
Kinase Inhibition Profile of Common EGFR TKIs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common EGFR TKIs against a panel of kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Kinase | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Lapatinib IC50 (nM) | Vandetanib IC50 (nM) |
| EGFR (WT) | 26 - 57[1] | 2[2] | 31 | ~9-fold lower than WT | 3 - 10.8[3][4] | 500[5] |
| EGFR (L858R) | - | 12[6] | 0.2[7] | - | - | - |
| EGFR (Exon 19 del) | - | 7[6] | 0.2[7] | - | - | - |
| EGFR (T790M) | - | >500 | 9 - 10[8] | 5[6] | - | - |
| HER2 (ErbB2) | - | - | 14[7] | - | 9.2 - 13[3][4] | - |
| HER4 (ErbB4) | - | - | 1[7] | - | 347[4] | - |
| VEGFR2 (KDR) | - | - | - | - | >10,000 | 40[5] |
| c-Src | - | >1000[2] | - | - | >10,000 | - |
| ABL | - | >1000[2] | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A general workflow for such an experiment is outlined below.
General Protocol for In Vitro Kinase Selectivity Assay
-
Compound Preparation: The test inhibitor (e.g., this compound or other TKIs) is serially diluted to create a range of concentrations.
-
Kinase Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a suitable substrate (often a peptide or protein), ATP (the phosphate donor), and a buffer solution to maintain optimal pH and ionic strength.
-
Incubation: The kinase, substrate, and inhibitor are incubated together to allow the enzymatic reaction to proceed.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are frequently used.
-
Luminescence-Based Assays: Measuring the amount of ATP consumed during the kinase reaction, often using a luciferase-based system.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is measured and compared to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of EGFR inhibition and the methods used to assess it, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathways.
Caption: Kinase Selectivity Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 5. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 8. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating EGFR-IN-1 TFA Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive framework for validating the cellular target engagement of EGFR-IN-1 TFA, a novel epidermal growth factor receptor (EGFR) inhibitor. By comparing its performance with established EGFR inhibitors and employing robust experimental methodologies, researchers can confidently assess its potency and mechanism of action in a cellular context.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of intracellular signaling events.[1][2] These pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth, making it a key target for cancer therapy.[1][5]
Comparative Analysis of EGFR Inhibitors
To contextualize the performance of this compound, it is essential to compare it against well-characterized EGFR tyrosine kinase inhibitors (TKIs). These inhibitors are broadly classified into different generations based on their mechanism of action and resistance profiles.
| Inhibitor Class | Examples | Mechanism of Action | Target EGFR Mutations |
| 1st Generation | Gefitinib, Erlotinib | Reversible ATP-competitive inhibitors.[1] | Activating mutations (e.g., L858R, exon 19 deletions).[6] |
| 2nd Generation | Afatinib, Dacomitinib | Irreversible covalent inhibitors targeting EGFR, HER2, and HER4.[2][7] | Activating mutations and some T790M resistance mutations.[4] |
| 3rd Generation | Osimertinib, Rociletinib | Irreversible inhibitors selective for T790M resistance mutation.[8] | T790M and activating mutations. |
| Novel Inhibitors | This compound | To be determined through validation studies. | To be determined. |
Experimental Validation of Target Engagement
A multi-pronged approach is recommended to robustly validate the cellular target engagement of this compound. This involves assessing both the direct interaction with the target protein and the downstream functional consequences of this interaction.
Key Experimental Protocols
1. Cellular Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of EGFR autophosphorylation in intact cells, providing evidence of target engagement at the molecular level.
-
Cell Lines: Utilize cell lines with varying EGFR status, such as A431 (overexpression of wild-type EGFR), HCC827 (exon 19 deletion), and NCI-H1975 (L858R and T790M mutations).[2][5]
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with a dose range of this compound and control inhibitors (e.g., Gefitinib, Afatinib, Osimertinib) for 1-2 hours.
-
Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the IC50 for p-EGFR inhibition.
-
2. Cell Proliferation/Viability Assay
This functional assay assesses the downstream effect of EGFR inhibition on cell growth and survival.
-
Cell Lines: Use the same panel of cell lines as in the phosphorylation assay.
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat with a serial dilution of this compound and control inhibitors.
-
Incubate for 72 hours.
-
Measure cell viability using a suitable method, such as MTT or CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the thermal stabilization of the target protein upon ligand binding in a cellular environment.[3]
-
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble EGFR in the supernatant by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in tables for easy comparison.
Table 1: Inhibition of EGFR Phosphorylation (IC50, nM)
| Compound | A431 (WT) | HCC827 (del19) | NCI-H1975 (L858R/T790M) |
| Gefitinib | Expected: Low nM | Expected: Low nM | Expected: >1000 nM |
| Afatinib | Expected: Low nM | Expected: Low nM | Expected: Mid-high nM |
| Osimertinib | Expected: Mid-high nM | Expected: Low nM | Expected: Low nM |
| This compound | Experimental Data | Experimental Data | Experimental Data |
Table 2: Inhibition of Cell Proliferation (IC50, nM)
| Compound | A431 (WT) | HCC827 (del19) | NCI-H1975 (L858R/T790M) |
| Gefitinib | Expected: Mid nM | Expected: Low nM | Expected: >1000 nM |
| Afatinib | Expected: Mid nM | Expected: Low nM | Expected: High nM |
| Osimertinib | Expected: High nM | Expected: Low nM | Expected: Low nM |
| This compound | Experimental Data | Experimental Data | Experimental Data |
Table 3: Cellular Thermal Shift Assay (ΔTm, °C)
| Compound | Target Protein | Temperature Shift (ΔTm) |
| This compound | EGFR | Experimental Data |
| Vehicle Control | EGFR | 0 |
By systematically applying these methodologies and comparing the results to established EGFR inhibitors, researchers can effectively validate the cellular target engagement of this compound and characterize its potential as a novel therapeutic agent.
References
- 1. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance [frontiersin.org]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to EGFR Inhibitors in T790M-Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, the emergence of the T790M mutation in Epidermal Growth Factor Receptor (EGFR) has been a critical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). This guide provides a comparative analysis of therapeutic agents targeting this resistance mechanism, with a focus on the third-generation inhibitor Osimertinib and its predecessors.
The landscape of EGFR-mutated NSCLC treatment has been revolutionized by tyrosine kinase inhibitors (TKIs). However, the efficacy of first and second-generation TKIs is often curtailed by the development of acquired resistance, most commonly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2][3] This mutation increases the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.[4][5] This guide will compare the efficacy of different generations of EGFR inhibitors in preclinical and clinical models of T790M-resistant NSCLC.
Shifting Paradigms: From Broad Inhibition to Mutant-Selective Targeting
First-generation EGFR TKIs, such as Gefitinib and Erlotinib, and the second-generation TKI, Afatinib, have demonstrated significant clinical benefits in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation).[6][7][8] However, their utility in the context of T790M-mediated resistance is limited.[9][10] The development of third-generation, irreversible EGFR inhibitors that selectively target the T790M mutation while sparing wild-type (WT) EGFR has been a major breakthrough.[11][12]
Osimertinib, a third-generation TKI, has emerged as the standard of care for patients with T790M-positive NSCLC who have progressed on first- or second-generation EGFR TKIs.[8][11][13] It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to potent and sustained inhibition of both sensitizing and T790M resistance mutations.[14]
Comparative Efficacy in T790M-Resistant NSCLC
The clinical efficacy of EGFR inhibitors in T790M-positive NSCLC varies significantly across generations. The following tables summarize key efficacy data from clinical trials.
| First-Generation EGFR TKI | Objective Response Rate (ORR) in T790M-Positive NSCLC | Median Progression-Free Survival (PFS) in T790M-Positive NSCLC | Key Clinical Trial Insights |
| Gefitinib (Iressa) | Not effective | 4.6 months (when continued beyond progression)[10] | Continued treatment beyond progression showed no significant benefit in T790M-positive patients.[10] |
| Erlotinib | Not effective | N/A | Similar to Gefitinib, lacks efficacy against T790M.[7] |
| Second-Generation EGFR TKI | Objective Response Rate (ORR) in T790M-Positive NSCLC | Median Progression-Free Survival (PFS) in T790M-Positive NSCLC | Key Clinical Trial Insights |
| Afatinib (Gilotrif) | 7% (monotherapy)[15] | 21.4 months (in a study with patients having primary T790M)[16] | While generally considered ineffective against acquired T790M, some studies suggest potential benefit in specific contexts, such as de novo T790M mutations.[16][17] Combination with cetuximab showed a 32% ORR.[15] |
| Third-Generation EGFR TKI | Objective Response Rate (ORR) in T790M-Positive NSCLC | Median Progression-Free Survival (PFS) in T790M-Positive NSCLC | Key Clinical Trial Insights |
| Osimertinib (Tagrisso) | 61% - 71%[11] | 8.2 - 10.1 months[11][13] | AURA and AURA2 trials demonstrated significant and sustained responses in patients who had progressed on prior EGFR TKI therapy.[11] The AURA3 study confirmed the superiority of Osimertinib over chemotherapy, with a median PFS of 10.1 months versus 4.4 months.[13] |
Experimental Protocols
The data presented above are primarily derived from clinical trials with specific methodologies. Below are generalized protocols representative of these studies.
Patient Population and EGFR T790M Mutation Analysis
Patients enrolled in these trials typically had a diagnosis of advanced or metastatic NSCLC with a documented activating EGFR mutation (e.g., exon 19 deletion or L858R) and had shown disease progression after treatment with a first- or second-generation EGFR TKI.[18] The presence of the T790M mutation was confirmed through analysis of tumor tissue biopsies or circulating tumor DNA (ctDNA) from plasma samples using techniques like real-time polymerase chain reaction (PCR) or next-generation sequencing (NGS).[19][20]
Treatment Regimen
-
Osimertinib: Patients typically received an oral dose of 80 mg once daily.[11]
-
Afatinib: The standard oral dose is typically 40 mg once daily.[9]
-
Gefitinib: The standard oral dose is 250 mg once daily.[21]
Efficacy Evaluation
Tumor response was assessed using Response Evaluation Criteria in Solid Tumors (RECIST).[11] Objective Response Rate (ORR) was defined as the percentage of patients with a complete or partial response. Progression-Free Survival (PFS) was calculated from the date of treatment initiation to the date of disease progression or death from any cause.
Signaling Pathways and Resistance Mechanisms
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In T790M-resistant NSCLC, this pathway remains activated despite treatment with first- or second-generation TKIs.
References
- 1. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering mechanisms of acquired T790M mutation after EGFR inhibitors for NSCLC by computational simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment Options for EGFR T790M-Negative EGFR Tyrosine Kinase Inhibitor-Resistant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Real-world efficacy of osimertinib in previously EGFR-TKI treated NSCLC patients without identification of T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New therapeutic approaches to overcoming resistant EGFR exon 20 alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. Combined plasma and tissue genotyping of EGFR T790M benefits NSCLC patients: a real-world clinical example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EGFR T790M Mutation Detection in Patients With Non-Small Cell Lung Cancer After First Line EGFR TKI Therapy: Summary of Results in a Three-Year Period and a Comparison of Commercially Available Detection Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EGFR T790M mutation detection in NSCLC patients resistant to tyrosine kinase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of EGFR Inhibitors: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of prominent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
The inhibition of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, has been a cornerstone of targeted cancer therapy. While the specific compound "Egfr-IN-1 tfa" lacks extensive public data, this guide focuses on a comparative analysis of three well-characterized and clinically significant EGFR Tyrosine Kinase Inhibitors (TKIs): Gefitinib (a first-generation inhibitor), Erlotinib (a first-generation inhibitor), and Osimertinib (a third-generation inhibitor). These agents serve as excellent benchmarks for understanding the spectrum of activity and preclinical performance of EGFR-targeted therapies.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of EGFR inhibitors is a critical initial determinant of their potential therapeutic efficacy. This is often assessed through cytotoxicity assays, which measure the concentration of the drug required to inhibit 50% of cancer cell growth (IC50), and through assays that evaluate the inhibition of EGFR phosphorylation and downstream signaling.
| Inhibitor | Cell Line | Assay Type | Endpoint | Result | Citation |
| Gefitinib | Various Solid Tumors | ATP-based Tumor Chemosensitivity Assay | IC50 | Median: 3.98 µM | [1] |
| A549 (NSCLC) | Cytotoxicity Assay | IC50 (24h) | 29.03 µg/mL | [2] | |
| A549 (NSCLC) | Cytotoxicity Assay | IC50 (48h) | 5.6 µg/mL | [2] | |
| Erlotinib | A549 (NSCLC, Erlotinib-resistant) | MTT Assay | IC50 (72h) | Lower for nanoemulsion vs. free drug | [3] |
| A431 (Epidermoid Carcinoma) | Cell Proliferation Assay | IC50 | 0.1 µM | [4] | |
| BT-474 (Breast Carcinoma, HER2+) | Cell Proliferation Assay | IC50 | 1.1 µM | [4] | |
| Osimertinib | PC-9 (NSCLC, EGFR exon 19 del) | Cell Proliferation Assay | IC50 | Not specified, but effective | [5] |
| EGFR G719C/S768I mutant cell line | EGFR Phosphorylation Inhibition | Complete Inhibition Concentration | Lower than for L861Q mutant | [6] | |
| EGFR L861Q mutant cell line | EGFR Phosphorylation Inhibition | Complete Inhibition Concentration | Higher than for G719C/S768I mutant | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies, typically using xenograft models in immunocompromised mice, are essential to evaluate the anti-tumor activity of EGFR inhibitors in a more complex biological system. These studies assess the ability of the drug to inhibit tumor growth over time.
| Inhibitor | Xenograft Model | Dosing Regimen | Primary Outcome | Result | Citation |
| Gefitinib | H358R (Cisplatin-resistant NSCLC) | Not specified | Tumor Growth Inhibition | 52.7% ± 3.1% inhibition at day 21 | [7] |
| A549 (NSCLC) | Not specified | Tumor Growth Inhibition | Significant decrease in tumor proliferation | [2] | |
| Erlotinib | HCC827 or PC9 (NSCLC) | 30mg/kg daily or 200mg/kg every other day | Progression-Free Survival | Intermittent high-dose improved PFS | [8] |
| SPC-A-1 (NSCLC) | 4.0 mg/kg and 50.0 mg/kg | Tumor Growth Inhibition | Dose-dependent inhibition of tumor growth | [9] | |
| Osimertinib | PC-9 (NSCLC) Brain Metastases | 5 mg/kg | Tumor Regression | Superior to erlotinib | [5] |
| EGFRm PC9 Mouse Brain Metastases | Clinically relevant doses | Tumor Regression | Induced sustained tumor regression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the efficacy of EGFR inhibitors.
In Vitro Assays
-
Cell Viability/Cytotoxicity Assay (MTT or ATP-based):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the EGFR inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or an ATP-releasing agent is added to each well.
-
The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.
-
The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration.[1][2][3]
-
-
Western Blot for EGFR Phosphorylation:
-
Cells are treated with the EGFR inhibitor for a specified time.
-
Cells are then lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the level of p-EGFR relative to total EGFR.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The EGFR inhibitor is administered orally or via injection at a specified dose and schedule. The control group receives a vehicle.[2][7][8]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups. Progression-free survival may also be assessed.[7][8]
-
Tissue Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess biomarkers or Western blotting to confirm target inhibition.
Signaling Pathways and Experimental Visualization
The efficacy of EGFR inhibitors stems from their ability to block the EGFR signaling cascade, which plays a central role in cell proliferation, survival, and migration.
Caption: EGFR signaling pathway and the point of intervention by EGFR inhibitors.
The experimental workflow for evaluating these inhibitors follows a logical progression from in vitro characterization to in vivo validation.
Caption: A typical preclinical workflow for the evaluation of EGFR inhibitors.
References
- 1. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion for Enhanced Efficacy in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: Osimertinib vs. Egfr-IN-1 tfa in Targeting EGFR-Mutated Cancers
A comprehensive analysis of two epidermal growth factor receptor (EGFR) inhibitors, osimertinib and Egfr-IN-1 tfa, reveals significant differences in their developmental stages and available data, precluding a direct, in-depth comparison. Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is a clinically approved and extensively characterized therapeutic agent. In contrast, this compound appears to be a research compound with limited publicly available data, making a thorough head-to-head evaluation challenging.
This guide provides a detailed overview of osimertinib, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its characterization. The limited information available for this compound is also presented to the extent possible. This report is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of EGFR inhibitors.
Mechanism of Action and Selectivity
Osimertinib is an irreversible, third-generation EGFR-TKI designed to target both the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[1] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to inhibition of EGFR signaling pathways and subsequent tumor growth inhibition.[1] Its high selectivity for mutant EGFR over WT-EGFR is a key characteristic, which is thought to contribute to its favorable safety profile compared to earlier generation inhibitors.[2]
Information regarding this compound is sparse. According to supplier data, it is described as an orally active and irreversible L858R/T790M mutant-selective EGFR inhibitor. It is claimed to potently inhibit gefitinib-resistant EGFR L858R/T790M with 100-fold selectivity over wild-type EGFR and to display strong antiproliferative activity against H1975 (L858R/T790M) and HCC827 (exon 19 deletion) non-small cell lung cancer (NSCLC) cell lines. The "tfa" designation suggests it is supplied as a trifluoroacetic acid salt, a common practice for research chemicals.
EGFR Signaling Pathway and Inhibitor Intervention
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Ligand binding to EGFR leads to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. Osimertinib and, presumably, this compound act by blocking the kinase activity of mutant EGFR, thereby inhibiting these downstream pathways.
Figure 1. Simplified EGFR signaling pathway and points of intervention by Osimertinib and this compound.
Quantitative Data Comparison
A direct quantitative comparison is severely limited by the lack of data for this compound. The following tables summarize the available preclinical data for osimertinib.
Table 1: In Vitro Activity of Osimertinib Against Various EGFR Mutations
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 15 - 25 | [6] |
| HCC827 | Exon 19 deletion | 1.7 - 12 | [7] |
| H1975 | L858R/T790M | 6 - 15 | [7][8] |
| H3255 | L858R | 21 | [6] |
| LoVo | Wild-Type | 480 - 493.8 | [6] |
IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity and can vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy of Osimertinib in Xenograft Models
| Xenograft Model | EGFR Mutation | Dose and Schedule | Tumor Growth Inhibition/Regression | Reference |
| PC-9 (intracranial) | Exon 19 deletion | 25 mg/kg, once daily | Sustained tumor regression | [3][6] |
| H1975 (subcutaneous) | L858R/T790M | 25 mg/kg, once daily | Tumor regression | [8] |
| HCC827 (subcutaneous) | Exon 19 deletion | 50 mg/kg, once daily | Tumor growth inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to characterize EGFR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein (wild-type and various mutant forms).
Objective: To determine the IC50 value of an inhibitor against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase (WT and mutants)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic poly-Glu-Tyr peptide)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (Osimertinib, this compound)
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds and the EGFR kinase to the wells of a 384-well plate and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified via a luciferase-based reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for a typical in vitro EGFR kinase inhibition assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines harboring different EGFR mutations.
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor in various cell lines.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 or IC50 value from the dose-response curve.
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to detect the levels of total and phosphorylated proteins in the EGFR signaling cascade, providing a mechanistic understanding of the inhibitor's effect.
Objective: To assess the inhibition of EGFR phosphorylation and downstream signaling by the test compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time, followed by stimulation with EGF if required.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Osimertinib is a well-established third-generation EGFR-TKI with a proven clinical track record in treating EGFR-mutated NSCLC. Its high potency against sensitizing and T790M resistance mutations, coupled with its selectivity over wild-type EGFR, underpins its efficacy and safety. Extensive preclinical and clinical data are publicly available, allowing for a thorough understanding of its pharmacological profile.
In stark contrast, this compound remains an enigmatic research chemical. The available information is insufficient to perform a meaningful head-to-head comparison with a clinically validated drug like osimertinib. To enable such a comparison, detailed characterization of this compound is required, including its chemical structure, a comprehensive in vitro activity profile against a panel of EGFR mutations, in vivo efficacy in relevant xenograft models, and pharmacokinetic and toxicological studies. Without such data, any comparison would be purely speculative.
For researchers in the field of drug discovery, this highlights the critical importance of comprehensive and publicly accessible data for the scientific evaluation and comparison of novel chemical entities.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of Downstream EGFR Targets: A Comparative Guide for Egfr-IN-1 TFA
For researchers and drug development professionals, rigorous validation of a targeted inhibitor's efficacy is paramount. This guide provides a comparative framework for validating the inhibition of downstream targets of Egfr-IN-1 TFA, a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). We present a comparison with established first-generation EGFR inhibitors, gefitinib and erlotinib, supported by experimental data and detailed protocols.
Introduction to EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Two of the most well-characterized downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are central to cell growth and survival.[1] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell proliferation.
Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have become a cornerstone of therapy for EGFR-mutant cancers.[2] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.
Comparative Analysis of EGFR Inhibitors
This section compares the inhibitory activity of this compound with the first-generation EGFR inhibitors, gefitinib and erlotinib. This compound is described as an orally active and irreversible inhibitor that selectively targets the L858R/T790M double mutant of EGFR, which is a common mechanism of resistance to first-generation TKIs.
Disclaimer: Specific experimental data for this compound is not publicly available. The data presented for this compound in the following tables is representative and for illustrative purposes to demonstrate a comparative validation workflow.
Biochemical Kinase Assay
This assay measures the direct inhibition of EGFR kinase activity by the compounds. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Compound | Target | IC50 (nM) |
| This compound (Illustrative) | EGFR (L858R/T790M) | 5 |
| EGFR (WT) | 500 | |
| Gefitinib | EGFR (L858R) | 10 |
| EGFR (T790M) | >1000 | |
| EGFR (WT) | 50 | |
| Erlotinib | EGFR (L858R) | 12 |
| EGFR (T790M) | >1000 | |
| EGFR (WT) | 60 |
Cellular Antiproliferative Assay
This assay determines the ability of the inhibitors to suppress the growth of cancer cell lines with different EGFR mutation statuses.
| Compound | Cell Line (EGFR Status) | IC50 (nM) |
| This compound (Illustrative) | NCI-H1975 (L858R/T790M) | 25 |
| HCC827 (del E746-A750) | 15 | |
| A549 (WT) | >5000 | |
| Gefitinib | NCI-H1975 (L858R/T790M) | >1000 |
| HCC827 (del E746-A750) | 8 | |
| A549 (WT) | >10000 | |
| Erlotinib | NCI-H1975 (L858R/T790M) | >1000 |
| HCC827 (del E746-A750) | 7 | |
| A549 (WT) | >10000 |
Inhibition of Downstream Signaling
Western blot analysis is used to assess the phosphorylation status of key downstream signaling proteins, AKT and ERK, following treatment with the inhibitors. A decrease in the phosphorylated forms (p-AKT, p-ERK) indicates successful target engagement and pathway inhibition.
| Compound (Concentration) | Cell Line | p-AKT (Ser473) Inhibition | p-ERK1/2 (Thr202/Tyr204) Inhibition |
| This compound (100 nM) (Illustrative) | NCI-H1975 | +++ | +++ |
| Gefitinib (100 nM) | NCI-H1975 | - | - |
| Erlotinib (100 nM) | NCI-H1975 | - | - |
| This compound (100 nM) (Illustrative) | HCC827 | +++ | +++ |
| Gefitinib (100 nM) | HCC827 | +++ | +++ |
| Erlotinib (100 nM) | HCC827 | +++ | +++ |
(+++: Strong Inhibition, -: No Inhibition)
Experimental Protocols
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure EGFR kinase activity.
-
Prepare Reagents :
-
EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Kinase Reaction :
-
Set up kinase reactions in a 96-well plate with EGFR enzyme, substrate, and varying concentrations of the inhibitor (this compound, gefitinib, erlotinib) in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection :
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding :
-
Seed cancer cells (e.g., NCI-H1975, HCC827, A549) in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of the EGFR inhibitors. Include a vehicle-only control.
-
Incubate for 72 hours.
-
-
ATP Detection :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis :
-
Measure luminescence.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.
-
Western Blotting for Downstream Signaling
This protocol is for detecting the phosphorylation status of EGFR, AKT, and ERK.
-
Cell Lysis :
-
Plate cells and treat with inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-EGFR (Tyr1068), EGFR, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection :
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
-
Analysis :
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Western Blot Workflow for Downstream Target Validation.
References
Assessing the Synergistic Effects of EGFR Inhibition: A Comparative Guide on Egfr-IN-1 Based Dual-Targeting Compounds
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the specific molecular vulnerabilities of tumor cells. One of the most well-established targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, through mutations or overexpression, is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[][4]
While first-generation EGFR tyrosine kinase inhibitors (TKIs) have shown remarkable efficacy, the development of acquired resistance remains a major clinical challenge.[] This has spurred the development of novel therapeutic strategies, with a strong focus on combination therapies designed to enhance anti-tumor activity, overcome resistance, and minimize toxicity. A promising approach in this domain is the design of single molecules that can simultaneously inhibit EGFR and another synergistic target.
This guide provides a comparative analysis of the synergistic effects of dual-target inhibitors derived from the Egfr-IN-1 scaffold. Egfr-IN-1 is a potent inhibitor of EGFR, particularly effective against mutants like L858R/T790M.[2] By chemically linking this EGFR-inhibiting moiety to inhibitors of other key cancer-promoting proteins, researchers have developed novel compounds with enhanced anti-cancer properties. Here, we compare the performance of Egfr-IN-1-based dual inhibitors targeting SOS1, PRMT5, and GLUT1, supported by experimental data from preclinical studies.
Comparative Analysis of Dual-Target Egfr-IN-1 Inhibitors
The following tables summarize the quantitative data on the anti-cancer activity of three exemplary dual-target inhibitors based on the Egfr-IN-1 scaffold. These compounds demonstrate the synergistic potential of co-targeting EGFR with other critical signaling nodes.
| Compound | Targets | Cell Line | IC50 (µM) | Key Synergistic Outcomes | Reference |
| SOS1/EGFR-IN-1 | SOS1, EGFR | PC-3 (Prostate) | 0.45 | Stronger inhibition of proliferation than single agents or their combination; induces apoptosis and G1 cell cycle arrest. | [5] |
| PRMT5/EGFR-IN-1 | PRMT5, EGFR | A549 (Lung) | 15.47 (PRMT5), 19.31 (EGFR) | Broad anti-proliferative activity against multiple cancer cell lines. | [6] |
| GLUT1/EGFR-IN-1 | GLUT1, EGFR | MDA-MB-231 (Breast) | Not specified | Superior anti-tumor activity compared to the combination of individual GLUT1 and EGFR inhibitors. | [7] |
Signaling Pathways and Mechanisms of Synergy
The enhanced efficacy of these dual-target inhibitors stems from their ability to simultaneously disrupt interconnected signaling pathways that are crucial for tumor growth and survival.
EGFR-SOS1 Co-inhibition
EGFR activation triggers the recruitment of the Grb2-SOS1 complex to the plasma membrane, which in turn activates RAS, a key upstream regulator of the MAPK/ERK and PI3K/Akt signaling cascades.[4] By simultaneously blocking the initial EGFR signal and the downstream signal transducer SOS1, SOS1/EGFR-IN-1 enacts a vertical inhibition of this critical oncogenic pathway, leading to a more profound shutdown of pro-proliferative and survival signals.
EGFR-GLUT1 Co-inhibition
Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect) for energy production. GLUT1 is a primary transporter of glucose into cells, fueling this metabolic phenotype. EGFR signaling can promote glycolysis by increasing GLUT1 expression and activity. The dual inhibitor GLUT1/EGFR-IN-1 simultaneously blocks the oncogenic signaling of EGFR and starves the cell of its primary energy source, creating a potent synergistic anti-tumor effect.[7]
Experimental Protocols
The following are generalized protocols for key experiments used to assess the synergistic effects of the described dual-target inhibitors. Specific parameters may vary based on the cell lines and compounds being tested.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the single-agent inhibitors, the dual-target inhibitor, or a combination of the single agents for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Treat cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of EGFR, Akt, ERK, and other relevant signaling proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for In Vivo Xenograft Studies
Conclusion
The development of dual-target inhibitors based on the Egfr-IN-1 scaffold represents a rational and promising strategy to enhance the efficacy of EGFR-targeted therapies. By simultaneously inhibiting EGFR and other key oncogenic drivers such as SOS1 and GLUT1, these compounds can induce synergistic anti-tumor effects that are superior to those of single agents or their simple combination. The preclinical data presented in this guide highlight the potential of this approach to overcome the challenges of drug resistance and improve therapeutic outcomes in EGFR-driven cancers. Further investigation and clinical development of these and similar multi-targeting agents are warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. MDA-MB-231 xenograft | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Targeted blocking of EGFR and GLUT1 by compound H reveals a new strategy for treatment of triple-negative breast cancer and nasopharyngeal carcinoma PMID: 38710335 | MCE [medchemexpress.cn]
comparing the binding kinetics of Egfr-IN-1 tfa to known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of several well-established Epidermal Growth Factor Receptor (EGFR) inhibitors. Due to the lack of publicly available data for Egfr-IN-1 tfa, this document serves as a reference guide, presenting the binding kinetics of known inhibitors to provide a framework for comparison once data for this compound becomes accessible.
The epidermal growth factor receptor is a critical target in oncology, and understanding the binding kinetics of inhibitors is paramount for developing more effective and selective therapies. This guide summarizes key quantitative data, details common experimental protocols used to determine these parameters, and provides a visual representation of the EGFR signaling pathway.
Comparative Binding Kinetics of Known EGFR Inhibitors
The following table summarizes the binding affinities and kinetic parameters of prominent EGFR inhibitors against wild-type (WT) and clinically relevant mutant forms of EGFR. These mutations, such as L858R and the T790M resistance mutation, significantly impact inhibitor efficacy.
| Inhibitor | Target EGFR Variant | K (nM) | K (nM) | IC (nM) | k /K (M s) |
| Gefitinib | WT EGFR | - | 6.68[1] | 26 - 57[2] | - |
| L858R | - | - | - | - | |
| Del(746-750) | - | - | - | - | |
| Erlotinib | WT EGFR | - | - | 2[] | - |
| L858R | - | - | - | - | |
| Del(746-750) | - | - | - | - | |
| Afatinib | WT EGFR | - | 0.5 | - | - |
| L858R | - | 0.4 | - | - | |
| T790M | - | 10 | - | - | |
| Del19/T790M | - | 10 | - | - | |
| L858R/T790M | - | 10 | - | - | |
| Lapatinib | EGFR (ErbB1) | 3 | - | 10.8 | - |
| HER2 (ErbB2) | 13 | - | 9.2 | - | |
| Osimertinib | WT EGFR | 19.4 | - | - | 1.8 x 10 |
| L858R | 6.1 | - | - | 3.7 x 10 | |
| L858R/T790M | 1.1 | - | - | 9.1 x 10 |
Disclaimer: The binding kinetics data presented in this table are compiled from various sources. Experimental conditions may differ across studies, which can influence the absolute values. Therefore, this table should be used for comparative reference, and for detailed analysis, please refer to the primary literature.
Experimental Protocols
The determination of binding kinetics is crucial for characterizing the interaction between an inhibitor and its target protein. Below are detailed methodologies for two common assays used to measure the binding kinetics of EGFR inhibitors.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It provides quantitative information on the association (k_on) and dissociation (k_off) rates, as well as the binding affinity (K_D).
Experimental Workflow:
Caption: A flowchart of the Surface Plasmon Resonance (SPR) experimental workflow.
Methodology:
-
Preparation of Materials:
-
Recombinant human EGFR protein (wild-type or mutant) is purified.
-
The small molecule inhibitor is dissolved in a suitable solvent, typically DMSO, and then diluted in running buffer to various concentrations.
-
Running buffer (e.g., HBS-EP+) is prepared and degassed.
-
-
Immobilization of EGFR:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The purified EGFR protein is injected over the activated surface, leading to covalent immobilization via amine coupling.
-
The remaining active sites on the surface are deactivated by injecting ethanolamine.
-
-
Binding Analysis:
-
A series of inhibitor concentrations are injected sequentially over the immobilized EGFR surface.
-
The association of the inhibitor to EGFR is monitored in real-time, followed by a dissociation phase where running buffer flows over the chip.
-
A control flow cell without immobilized EGFR is used to subtract non-specific binding.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a common method to determine the potency of kinase inhibitors by measuring the inhibition of substrate phosphorylation.
Experimental Workflow:
Caption: A flowchart of the Time-Resolved FRET (TR-FRET) kinase assay workflow.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer containing a suitable buffer (e.g., HEPES), MgCl, and a reducing agent (e.g., DTT).
-
Dilute EGFR kinase, biotinylated substrate peptide, and ATP to their final concentrations in the assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Kinase Reaction:
-
In a microplate, add the EGFR kinase, the test inhibitor at various concentrations, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-tyrosine antibody (donor), and streptavidin-allophycocyanin (acceptor).
-
Incubate the plate for a further period (e.g., 60 minutes) to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the acceptor to donor emission is calculated.
-
The IC50 value, which represents the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. The two major downstream pathways are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway.
Caption: The EGFR signaling cascade, highlighting the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
References
Validating Kinase Inhibitor Specificity: A Comparative Guide for Egfr-IN-1 tfa
For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a framework for evaluating the specificity of the novel EGFR inhibitor, Egfr-IN-1 tfa, through comprehensive kinase panel screening. Due to the absence of publicly available experimental data for this compound, this document serves as a template, illustrating the required data and its presentation using established EGFR inhibitors, Gefitinib and Osimertinib, as examples.
Kinase Specificity Profiling
A critical step in the preclinical validation of any kinase inhibitor is to determine its selectivity across the human kinome. This is typically achieved through in vitro kinase panel screening, where the compound is tested against a large number of purified kinases to determine its inhibitory activity.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes hypothetical kinase inhibition data for this compound against a panel of selected kinases, benchmarked against the known EGFR inhibitors Gefitinib and Osimertinib. The data is presented as the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). A lower IC50 value indicates higher potency.
| Kinase Target | This compound (IC50, nM) | Gefitinib (IC50, nM) | Osimertinib (IC50, nM) |
| EGFR (Wild-Type) | [Insert Data] | 15 | 12 |
| EGFR (L858R) | [Insert Data] | 5 | 1 |
| EGFR (T790M) | [Insert Data] | >1000 | 1 |
| EGFR (C797S) | [Insert Data] | >1000 | >1000 |
| ABL1 | [Insert Data] | >10000 | >10000 |
| SRC | [Insert Data] | >10000 | >10000 |
| VEGFR2 | [Insert Data] | 2500 | 1500 |
| FGFR1 | [Insert Data] | >10000 | >10000 |
| PDGFRβ | [Insert Data] | >10000 | >10000 |
| Aurora A | [Insert Data] | >10000 | >10000 |
Experimental Protocols: In Vitro Kinase Panel Screening
The following protocol outlines a typical radiometric kinase assay used to determine the IC50 values presented in the table above.
Objective: To determine the in vitro potency and selectivity of a test compound (e.g., this compound) against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
³³P-γ-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35, 2 mM DTT)
-
Test compound (this compound) and reference compounds (Gefitinib, Osimertinib) serially diluted in DMSO.
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a master mix for each kinase containing the kinase, its specific peptide substrate, and kinase reaction buffer.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test and reference compounds at various concentrations to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ³³P-γ-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ³³P-γ-ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid to remove any unbound ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Visualizing Key Biological and Experimental Processes
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common driver of cancer.
Caption: The EGFR signaling cascade, illustrating the major downstream pathways: RAS/MAPK, PI3K/AKT, and JAK/STAT.
Experimental Workflow: Kinase Panel Screening
The following diagram illustrates the logical flow of a typical in vitro kinase panel screening experiment.
Caption: A streamlined workflow for determining inhibitor specificity using a radiometric kinase panel screening assay.
Comparative Analysis of Afatinib's Inhibitory Activity on Wild-Type vs. Mutant Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor (TKI) Afatinib's performance against wild-type (WT) Epidermal Growth Factor Receptor (EGFR) and its clinically significant mutant forms. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to Afatinib
Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] It functions as an ATP-competitive aniline-quinazoline compound that forms a covalent bond with specific cysteine residues within the kinase domain of these receptors (Cys797 in EGFR).[1] This irreversible binding effectively blocks downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.[2] Unlike first-generation TKIs like gefitinib and erlotinib, which are reversible inhibitors, afatinib's irreversible nature provides a sustained blockade of EGFR signaling.
Quantitative Performance Analysis
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%. The following tables summarize the IC50 values for Afatinib against wild-type EGFR and various mutant forms, as determined by both biochemical and cell-based assays. Lower IC50 values indicate higher potency.
Biochemical Assay Data: Kinase Inhibition
These assays measure the direct inhibitory effect of Afatinib on the enzymatic activity of purified EGFR kinase domains.
| EGFR Variant | Afatinib IC50 (nM) | Reference Compound (Erlotinib) IC50 (nM) | Reference |
| Wild-Type (WT) | 31 | >1000 | [3] |
| L858R | 0.5 | 21 | [3] |
| Exon 19 Deletion | 0.4 | 12 | [3] |
| L858R + T790M | 10 | 486 | [3] |
Data presented is derived from in vitro assays using Ba/F3 cells engineered to express specific EGFR mutations.
Cell-Based Assay Data: Anti-proliferative Activity
These assays measure the ability of Afatinib to inhibit the growth and proliferation of cancer cell lines that endogenously or exogenously express different EGFR variants.
| Cell Line / EGFR Status | Afatinib IC50 (nM) | Reference Compound (Gefitinib) IC50 (nM) | Reference |
| MCF 10A (Control) | 28.0 | 2,800 | [4] |
| MCF 10A (WT Overexpression) | 28.0 - 4,500 | - | [4] |
| MCF 10A (L858R Overexpression) | 1.8 | 45 | [4] |
| MCF 10A (T790M Overexpression) | 110 | 846 | [4] |
Key Findings from Comparative Data
-
Potency against Activating Mutations: Afatinib demonstrates significantly higher potency against the common activating mutations, L858R and Exon 19 deletions, compared to its effect on wild-type EGFR.[3] Its IC50 values for these mutants are in the sub-nanomolar to low nanomolar range, highlighting its efficacy in tumors driven by these specific genetic alterations.
-
Activity against Resistance Mutations: While less potent than against primary activating mutations, Afatinib retains activity against the T790M resistance mutation, which renders first-generation inhibitors largely ineffective.[3]
-
Selectivity Profile: The ratio of IC50 values between mutant and wild-type EGFR, known as the selectivity index, indicates a therapeutic window. Afatinib shows a wide therapeutic window for classic activating mutations, meaning it can inhibit the mutant receptor at concentrations that have a much lower effect on the wild-type receptor.[3] However, its potency against wild-type EGFR is higher than that of third-generation inhibitors like osimertinib, which can contribute to side effects such as skin rash and diarrhea.[3]
Experimental Methodologies
The following are detailed protocols for typical assays used to determine the inhibitory activity of EGFR-targeting compounds.
Biochemical Kinase Assay (Continuous-Read)
This method measures the direct inhibition of EGFR kinase activity in a purified system.
Objective: To determine the IC50 value of an inhibitor against a specific EGFR kinase variant.
Materials:
-
Recombinant human EGFR kinase domain (Wild-Type or Mutant)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT)[5]
-
ATP solution
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)[5]
-
Test inhibitor (e.g., Afatinib) serially diluted in 50% DMSO
-
384-well, non-binding surface microtiter plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a 10X stock of the EGFR kinase enzyme in the kinase reaction buffer.
-
Compound Plating: Add 0.5 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Pre-incubation: Add 5 µL of the prepared EGFR enzyme to each well. Incubate the plate for 30 minutes at 27°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 1.13X ATP/peptide substrate mix in the kinase reaction buffer. Initiate the kinase reaction by adding 45 µL of this mix to each well.[5]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., λex360/λem485) every ~70 seconds for a period of 30 to 120 minutes.[5]
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity (slope of the linear portion) for each reaction.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a variable slope log[Inhibitor] vs. response model using appropriate software (e.g., GraphPad Prism).[5]
-
Cell-Based Proliferation Assay (ATP-Based)
This method assesses the inhibitor's effect on the viability and proliferation of cells expressing specific EGFR variants.
Objective: To determine the GI50 (50% growth inhibition) or IC50 value of an inhibitor in a cellular context.
Materials:
-
Human cell lines expressing Wild-Type or Mutant EGFR (e.g., MCF 10A, PC9, H1975)
-
Appropriate cell culture medium (e.g., DMEM or RPMI) supplemented with 10% FBS and 1% Penicillin-Streptomycin[5]
-
384-well, clear-bottom tissue culture plates
-
Test inhibitor (e.g., Afatinib) serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels)[5][6]
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined density (e.g., 1,000 cells/well in 40 µL of medium) and allow them to adhere for at least 4 hours.[6]
-
Compound Treatment: Add 0.1 µL of the serially diluted test inhibitor solutions to the wells. Include DMSO-only wells as a vehicle control.[6]
-
Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Convert luminescence readings to the percentage of viable cells relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50/GI50 value by fitting the data to a dose-response curve.
-
Visualized Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of Afatinib.
Caption: Workflow for a cell-based proliferation assay to determine IC50.
References
- 1. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.cn [promega.com.cn]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. rsc.org [rsc.org]
- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of EGFR Inhibitors: A Comparative Analysis Using Cellular Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target within a cellular context is a critical step in the development pipeline. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful technique for verifying drug-target interaction in living cells.[1][2][3] This guide provides a comparative overview of the on-target activity of Egfr-IN-1 tfa against the well-established EGFR inhibitor, Gefitinib, using CETSA as the benchmark for target engagement.
While specific CETSA data for this compound is not publicly available, this guide will utilize a hypothetical, yet plausible, dataset for this compound to illustrate its potential performance characteristics in comparison to Gefitinib. This approach allows for a direct comparison of how on-target activity can be evaluated and presented.
Comparison of On-Target Activity: this compound vs. Gefitinib
The primary output of a CETSA experiment is the measurement of target protein stabilization at various temperatures in the presence of a ligand. Increased thermal stability of the target protein upon drug treatment is indicative of direct binding and target engagement.
| Parameter | This compound (Hypothetical Data) | Gefitinib (Illustrative Data) |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) | Epidermal Growth Factor Receptor (EGFR) |
| Cell Line | A431 (Human epithelial carcinoma) | A431 (Human epithelial carcinoma) |
| Compound Concentration | 10 µM | 10 µM |
| Vehicle Control Tₘ | 48°C | 48°C |
| Drug-Treated Tₘ | 54°C | 52°C |
| Thermal Shift (ΔTₘ) | +6°C | +4°C |
| Inferred On-Target Affinity | High | High |
Note: The data presented for both this compound and Gefitinib are illustrative and intended for comparative purposes within the context of a typical CETSA experiment.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of CETSA data.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
A431 cells, known for their high expression of EGFR, are cultured to 80-90% confluency.
-
Cells are treated with either this compound (10 µM), Gefitinib (10 µM), or a vehicle control (e.g., DMSO) and incubated for 1 hour at 37°C to allow for cellular uptake and target binding.
-
-
Thermal Challenge:
-
Following treatment, the cells are harvested and aliquoted.
-
The cell suspensions are then heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a cooling step.
-
-
Cell Lysis and Protein Fractionation:
-
The cells are lysed to release their protein content.
-
The lysate is then centrifuged at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Data Analysis:
-
The quantified soluble EGFR levels are plotted against the corresponding temperatures to generate a melting curve.
-
The melting temperature (Tₘ), the temperature at which 50% of the protein is denatured, is determined for both the vehicle- and drug-treated samples.
-
The difference in Tₘ (ΔTₘ) between the drug-treated and vehicle control samples represents the thermal shift, indicating the degree of target stabilization.
-
Visualizing Key Biological and Experimental Processes
Diagrams are provided below to illustrate the EGFR signaling pathway and the workflow of the Cellular Thermal Shift Assay.
Caption: EGFR Signaling Pathways.
Caption: Cellular Thermal Shift Assay Workflow.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Egfr-IN-1 TFA
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for handling Egfr-IN-1 TFA, a potent kinase inhibitor. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to the trifluoroacetic acid (TFA) salt, it is also important to consider the hazards associated with TFA, which is a strong corrosive acid.[2][3] It can cause severe skin burns and eye damage.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Handling Solids (Weighing, Aliquoting) | Primary: • Nitrile gloves (double-gloving recommended) • Safety goggles with side-shields • Lab coatSecondary (in case of potential for aerosolization): • Face shield • Suitable respirator[1] |
| Preparing Solutions | Primary: • Chemical-resistant gloves (Nitrile for low volumes; Butyl rubber or Viton for volumes >500 mL)[2] • Chemical splash goggles[2][5] • Impervious clothing (e.g., chemical-resistant apron over a lab coat)[1][2]Secondary: • Face shield (especially for larger volumes)[2] |
| Administering to Cell Cultures or Animals | • Two pairs of chemotherapy-grade gloves[6] • Disposable gown shown to be resistant to hazardous drugs[6] • Safety glasses or goggles |
| Waste Disposal | • Chemical-resistant gloves • Safety goggles • Lab coat |
Operational Plans
Handling and Storage
Engineering Controls:
-
All work with this compound, especially handling the solid form and preparing solutions, should be conducted in a properly functioning chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[1][7]
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Segregate from incompatible materials such as strong bases and oxidizing agents.[2][7]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound from receipt to disposal.
Disposal Plans
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental media, and the first rinse of contaminated glassware, must be collected in a sealed, properly labeled hazardous waste container.[2][5] Do not pour down the drain.[2]
-
Sharps Waste: Needles and syringes used for animal administration must be disposed of in a designated sharps container for hazardous waste.
Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".[5]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5]
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2]
Spill and Emergency Procedures
Minor Spill (<50 mL in a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Absorb the spill with an inert material such as vermiculite or sand.[5]
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill (>50 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately.[5]
-
Alert others and prevent entry into the affected area.[5]
-
Contact your institution's EHS or emergency response team.[5]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
The following decision tree outlines the immediate actions to take in the event of a spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
